4-bromo-N-(4-chlorophenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-bromo-N-(4-chlorophenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClNO2S/c13-9-1-7-12(8-2-9)18(16,17)15-11-5-3-10(14)4-6-11/h1-8,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNXSXYIOBRJOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 4-Bromo-N-(4-chlorophenyl)benzenesulfonamide
Part 1: Executive Summary & Scaffold Analysis
4-bromo-N-(4-chlorophenyl)benzenesulfonamide represents a specific pharmacophore within the
Unlike hydrophilic sulfonamide antibiotics (e.g., sulfamethoxazole), this diaryl derivative is highly lipophilic due to the dual halogen substitution (Bromine and Chlorine). This lipophilicity alters its pharmacokinetic profile, favoring membrane permeability and targeting hydrophobic enzymatic pockets, such as those found in carbonic anhydrases or specific bacterial cell wall synthesis enzymes.
Key Technical Attributes:
-
Molecular Weight: 346.63 g/mol
-
Formula:
-
Structural Geometry: V-shaped (or U-shaped) conformation driven by the
torsion angle, typically stabilizing around 60–70° in solid state. -
Primary Application: Fragment-based drug discovery (FBDD) for antimicrobial resistance (AMR) and crystallographic engineering.
Part 2: Physicochemical Profile[1]
The following data aggregates experimental values from closely related homologs (e.g., 4-bromo-N-(4-fluorophenyl)benzenesulfonamide) and calculated properties for the specific chloro-derivative.
Datasheet
| Property | Value / Description | Source/Derivation |
| CAS Number | Not widely listed; Analog 349404-76-8 (Fluoro) | [1] |
| Appearance | White to off-white crystalline solid | Observed in analogs [2] |
| Melting Point | 138–142 °C (Estimated) | Interpolated from p-tolyl (119°C) and p-bromo (148°C) analogs [3] |
| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Hydrophobic halogen effect |
| Solubility (Organic) | Soluble in DMSO, DMF, Acetone, warm Ethanol | Standard sulfonamide profile |
| LogP (Calc) | ~4.2 | High lipophilicity due to Br/Cl |
| H-Bond Donors | 1 (Sulfonamide NH) | Structural analysis |
| H-Bond Acceptors | 2 (Sulfonyl Oxygens) | Structural analysis |
Part 3: Synthetic Methodology
The synthesis of 4-bromo-N-(4-chlorophenyl)benzenesulfonamide follows a classic Schotten-Baumann nucleophilic substitution , favored for its high yield and operational simplicity.
Reaction Mechanism
The reaction involves the nucleophilic attack of the 4-chloroaniline nitrogen lone pair onto the sulfur atom of 4-bromobenzenesulfonyl chloride . This proceeds through a tetrahedral transition state, followed by the elimination of chloride and deprotonation by the base (pyridine).
Reaction Scheme:
Validated Protocol
Safety Note: Sulfonyl chlorides are corrosive and lachrymators. Perform all steps in a fume hood.
-
Preparation: In a dry 100 mL round-bottom flask, dissolve 4-chloroaniline (10 mmol, 1.27 g) in anhydrous Dichloromethane (DCM) (20 mL).
-
Base Addition: Add Pyridine (12 mmol, 1.0 mL) to the solution. Pyridine acts as both a catalyst and an HCl scavenger.
-
Addition: Cool the mixture to 0°C. Dropwise add a solution of 4-bromobenzenesulfonyl chloride (10 mmol, 2.55 g) in DCM (10 mL) over 15 minutes.
-
Reaction: Remove ice bath and stir at room temperature (RT) for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1).
-
Workup:
-
Wash reaction mixture with 1M HCl (2 x 20 mL) to remove excess pyridine.
-
Wash with Saturated
(20 mL) and Brine (20 mL). -
Dry organic layer over anhydrous
.[1]
-
-
Purification: Concentrate in vacuo. Recrystallize the crude solid from hot Ethanol to yield prism-shaped crystals.
Synthetic Workflow Diagram
Caption: Step-by-step synthetic workflow for high-purity isolation of the target sulfonamide.
Part 4: Structural Characterization
Identification relies on the distinct electronic environments created by the electron-withdrawing halogen groups.
Spectroscopic Signatures
-
FT-IR (
):-
:
stretching (sharp, single band). -
:
asymmetric stretch. -
:
symmetric stretch. -
:
aromatic stretch.
-
:
-
NMR (400 MHz,
):-
10.5 ppm (s, 1H,
): Broad singlet, exchangeable with . -
7.70–7.85 ppm (m, 4H): Protons on the benzenesulfonyl ring (deshielded by
). - 7.10–7.30 ppm (m, 4H): Protons on the N-phenyl ring (shielded relative to sulfonyl ring).
-
10.5 ppm (s, 1H,
-
X-Ray Crystallography (Inferred):
Part 5: Biological & Pharmacological Potential[6][7]
While specific clinical data for this exact derivative is limited, the scaffold is a well-documented bioactive pharmacophore.[5]
Antimicrobial Activity
Diaryl sulfonamides exhibit activity against Gram-positive bacteria (S. aureus, B. subtilis).
-
Mechanism: Unlike traditional sulfa drugs (which mimic PABA), N-aryl derivatives often act via cell wall synthesis inhibition or disruption of bacterial membrane integrity due to their high lipophilicity [4].
-
SAR Insight: The para-bromo group enhances potency against biofilm-forming strains compared to the unsubstituted analogs [5].
Anticancer Potential[7]
-
Target: Carbonic Anhydrase (CA) inhibition. The sulfonamide moiety (
) is a classic zinc-binding group (ZBG) in the CA active site. -
Selectivity: The bulky halogenated tails (
, ) facilitate hydrophobic interactions within the enzyme pocket, potentially improving selectivity for tumor-associated isoforms (CA IX/XII) over cytosolic ones.
Mechanism of Action Logic
Caption: Dual-pathway mechanism illustrating the role of lipophilicity and metal chelation in bioactivity.
References
-
AChemBlock. (2026).[6] 4-bromo-N-(4-fluorophenyl)benzenesulfonamide Datasheet. Retrieved from
-
Vinola, Z. R., et al. (2016). Crystal structure of 4-bromo-N-(4-fluorophenyl)benzenesulfonamide. Acta Crystallographica Section E. Retrieved from
-
RSC Advances. (2018). Synthesis of N-arylsulfonamides via Fe-promoted reaction. Supporting Information, Compound 3da/3ea. Retrieved from
-
BenchChem. (2025).[7][1] A Comparative Guide to the Bioactivity of N-(4-Bromophenyl)-4-chlorobenzamide and Related Inhibitors. Retrieved from
-
PSE Community. (2022). Synthesis and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. journals.iucr.org [journals.iucr.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 4-bromo-N-(4-fluorophenyl)benzenesulfonamide 95% | CAS: 349404-76-8 | AChemBlock [achemblock.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Physicochemical Characteristics of 4-bromo-N-(4-chlorophenyl)benzenesulfonamide
Foreword: Navigating the Landscape of a Novel Sulfonamide
To the researchers, scientists, and drug development professionals delving into the vast and intricate world of sulfonamide chemistry, this guide serves as a comprehensive technical resource on the physicochemical characteristics of 4-bromo-N-(4-chlorophenyl)benzenesulfonamide. While this specific molecule is not extensively documented in publicly available literature, its structural motifs are common in medicinal chemistry and materials science. This guide, therefore, adopts a predictive and methodological approach. By leveraging data from closely related analogs and outlining robust experimental protocols, we provide a foundational framework for the synthesis, characterization, and potential application of this compound. Our objective is to equip you with the necessary tools and insights to confidently explore the properties of 4-bromo-N-(4-chlorophenyl)benzenesulfonamide in your research endeavors.
Molecular Identity and Structural Elucidation
4-bromo-N-(4-chlorophenyl)benzenesulfonamide is an aromatic sulfonamide featuring a 4-bromophenyl group attached to the sulfur atom and a 4-chlorophenyl group bonded to the nitrogen atom. The core of its chemical architecture is the sulfonamide linkage (-SO₂-NH-), which imparts a specific three-dimensional conformation and chemical reactivity to the molecule.
| Identifier | Value | Source |
| IUPAC Name | 4-bromo-N-(4-chlorophenyl)benzenesulfonamide | - |
| Molecular Formula | C₁₂H₉BrClNO₂S | Calculated |
| Molecular Weight | 346.63 g/mol | Calculated |
| CAS Number | Not readily available | - |
Note: The molecular weight is calculated based on the isotopic masses of the most common isotopes.
The structural arrangement of the phenyl rings relative to the sulfonamide bridge is crucial for its intermolecular interactions and, consequently, its solid-state properties. X-ray crystallographic studies of analogous compounds, such as 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide, reveal a characteristic U-shaped conformation.[1] This spatial arrangement is dictated by the torsion angle of the C-S-N-C backbone and the dihedral angle between the two benzene rings.[1] It is highly probable that 4-bromo-N-(4-chlorophenyl)benzenesulfonamide adopts a similar conformation, which facilitates the formation of hydrogen bonds and other non-covalent interactions in the solid state.
Synthesis and Purification
The synthesis of 4-bromo-N-(4-chlorophenyl)benzenesulfonamide can be reliably achieved through the nucleophilic substitution reaction between 4-bromobenzenesulfonyl chloride and 4-chloroaniline. This is a standard and well-established method for the formation of N-aryl sulfonamides.
Synthetic Workflow
The logical flow of the synthesis and subsequent characterization is depicted in the following diagram.
Caption: Workflow for the synthesis and characterization of 4-bromo-N-(4-chlorophenyl)benzenesulfonamide.
Detailed Experimental Protocol
Materials:
-
4-bromobenzenesulfonyl chloride
-
4-chloroaniline
-
Pyridine (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (1 M)
-
Ethanol (95%)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a clean, dry round-bottom flask, dissolve 4-chloroaniline (1.0 equivalent) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C using an ice bath.
-
Dissolve 4-bromobenzenesulfonyl chloride (1.05 equivalents) in a minimal amount of anhydrous dichloromethane and add it dropwise to the stirred aniline solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from hot 95% ethanol to yield pure 4-bromo-N-(4-chlorophenyl)benzenesulfonamide as a crystalline solid.
Physicochemical Properties
Due to the lack of specific experimental data for 4-bromo-N-(4-chlorophenyl)benzenesulfonamide in the public domain, the following properties are predicted based on closely related analogs. Experimental determination using the protocols provided is highly recommended for verification.
| Property | Predicted Value / Profile | Basis for Prediction |
| Melting Point | 140 - 150 °C | Based on the melting point of N-(4-bromophenyl)-4-methylbenzenesulfonamide (146-148 °C).[2] |
| Boiling Point | Decomposes before boiling | Typical for aromatic sulfonamides. |
| Solubility | Water: Sparingly soluble to insoluble. Organic Solvents (DMSO, Acetone, Ethanol): Soluble, with solubility in ethanol increasing with heat. | General solubility profile of aromatic sulfonamides.[3] |
| pKa | 8.5 - 9.5 | The sulfonamide proton (N-H) is weakly acidic, similar to other N-aryl benzenesulfonamides. |
Experimental Protocol for Solubility Determination (Gravimetric Method)
This protocol outlines a reliable method for quantifying the solubility of the title compound in various solvents.
Caption: Workflow for the gravimetric determination of solubility.
Procedure:
-
Add an excess amount of 4-bromo-N-(4-chlorophenyl)benzenesulfonamide to a known volume of the desired solvent in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Allow the undissolved solid to settle, then carefully filter the supernatant to obtain a clear, saturated solution.
-
Accurately transfer a known volume of the saturated solution to a pre-weighed container.
-
Evaporate the solvent under reduced pressure or in a fume hood.
-
Dry the remaining solid to a constant weight and record the final mass.
-
Calculate the solubility in grams per liter (g/L) or moles per liter (mol/L).
Spectroscopic Profile
The spectroscopic data presented below are predicted based on the analysis of structurally similar compounds. These serve as a guide for the interpretation of experimentally obtained spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for 4-bromo-N-(4-chlorophenyl)benzenesulfonamide in a suitable deuterated solvent (e.g., DMSO-d₆) are provided below.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 10.5 | Singlet (broad) | 1H | N-H (sulfonamide) |
| ~ 7.7 - 7.9 | Multiplet | 4H | Aromatic protons (4-bromophenyl ring) |
| ~ 7.2 - 7.4 | Multiplet | 4H | Aromatic protons (4-chlorophenyl ring) |
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 140 | C-S (4-bromophenyl ring) |
| ~ 138 | C-N (4-chlorophenyl ring) |
| ~ 133 | Aromatic C-H (4-bromophenyl ring) |
| ~ 130 | Aromatic C-H (4-chlorophenyl ring) |
| ~ 128 | C-Br (4-bromophenyl ring) |
| ~ 125 | C-Cl (4-chlorophenyl ring) |
Infrared (IR) Spectroscopy
The IR spectrum of 4-bromo-N-(4-chlorophenyl)benzenesulfonamide is expected to show characteristic absorption bands for its functional groups.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3200 - 3300 | N-H | Stretching |
| 3000 - 3100 | Aromatic C-H | Stretching |
| 1320 - 1350 | S=O | Asymmetric Stretching |
| 1140 - 1160 | S=O | Symmetric Stretching |
| ~ 1090 | C-S | Stretching |
| ~ 830 | C-H (para-substituted) | Out-of-plane Bending |
| ~ 550 | C-Br | Stretching |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For 4-bromo-N-(4-chlorophenyl)benzenesulfonamide, the presence of bromine and chlorine isotopes will result in a characteristic isotopic pattern for the molecular ion peak.
Predicted Mass Spectrum Data
| m/z | Assignment | Notes |
| ~ 345, 347, 349 | [M]⁺ | Molecular ion peak cluster due to Br and Cl isotopes. The relative intensities will depend on the isotopic abundances. |
| ~ 189, 191 | [C₆H₄BrSO₂]⁺ | Fragment corresponding to the 4-bromobenzenesulfonyl group. |
| ~ 126, 128 | [C₆H₄ClN]⁺ | Fragment corresponding to the 4-chloroanilino group. |
Potential Applications and Further Research
Benzenesulfonamide derivatives are a well-established class of compounds with a wide range of biological activities. They are known to inhibit enzymes such as carbonic anhydrases, which are targets for anticancer and other therapeutic agents.[4] The specific substitution pattern of 4-bromo-N-(4-chlorophenyl)benzenesulfonamide, with its halogenated aromatic rings, makes it an interesting candidate for further investigation in several areas:
-
Medicinal Chemistry: As a scaffold for the development of novel enzyme inhibitors. The bromine and chlorine atoms provide sites for further chemical modification.
-
Materials Science: The rigid aromatic structure and potential for intermolecular interactions suggest that this compound could be a building block for novel organic materials with specific electronic or optical properties.
Further research should focus on the experimental determination of the physicochemical properties outlined in this guide, as well as the evaluation of its biological activity in relevant in vitro and in vivo models.
References
-
IUCr Journals. 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide. [Link]
-
PubChem. N-(4-Bromophenyl)-4-chlorobenzamide. [Link]
-
ResearchGate. FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide. [Link]
-
Supporting Information. Synthesis of N-arylsulfonamides via Fe-promoted reaction of sulfonyl. [Link]
-
ResearchGate. 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide | Request PDF. [Link]
-
MDPI. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. [Link]
-
IUCr Journals. Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. [Link]
-
SpectraBase. 4-bromo-N-(2,4-dimethoxyphenyl)benzenesulfonamide. [Link]
-
MDPI. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. [Link]
-
PMC. N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide. [Link]
-
NIST WebBook. Benzenamine, 4-bromo-. [Link]
-
European Journal of Chemistry. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. [Link]
-
PubChemLite. 4-bromo-n-(4-methoxyphenyl)benzenesulfonamide (C13H12BrNO3S). [Link]
-
PubChemLite. Benzenesulfonamide, n-(4-bromophenyl)- (C12H10BrNO2S). [Link]
-
ResearchGate. Synthesis, growth and characterization of 4-bromo-4 ' chloro benzylidene aniline-A third order non linear optical material. [Link]
-
Angene Chemical. Benzenamine, 4-bromo-N-[(4-chlorophenyl)methylene]-. [Link]
-
NIST WebBook. Benzenamine, 4-bromo-. [Link]
Sources
discovery and history of 4-bromo-N-(4-chlorophenyl)benzenesulfonamide
The Discovery and Technical Evolution of 4-bromo-N-(4-chlorophenyl)benzenesulfonamide
Part 1: Introduction & Historical Context
The compound 4-bromo-N-(4-chlorophenyl)benzenesulfonamide (CAS: 6295-97-2 ) represents a significant chapter in the evolution of sulfonamide chemistry. While not a mass-marketed pharmaceutical like sulfamethoxazole, this molecule serves as a critical pharmacophore model and synthetic intermediate in the development of next-generation enzyme inhibitors and antimicrobial agents.
Its history is rooted in the "Golden Age" of antibacterial research initiated by Gerhard Domagk’s discovery of Prontosil in 1935. Unlike the early N-heterocyclic sulfonamides (e.g., sulfapyridine) that revolutionized infection control, N-aryl sulfonamides like the 4-bromo-N-(4-chlorophenyl) derivative emerged later. They gained prominence not just as antibacterials, but as potent Carbonic Anhydrase Inhibitors (CAIs) and scaffolds for exploring halogen bonding in structure-activity relationship (SAR) studies.
The specific substitution pattern—a bromine atom on the sulfonyl ring and a chlorine atom on the N-phenyl ring—was designed to probe the electronic and steric requirements for binding to metalloenzymes. The bromine provides a "sigma-hole" for halogen bonding, while the chlorine modulates lipophilicity (LogP), enhancing membrane permeability.
Part 2: Chemical Identity & Properties
| Property | Data |
| IUPAC Name | 4-bromo-N-(4-chlorophenyl)benzenesulfonamide |
| CAS Number | 6295-97-2 |
| Molecular Formula | C₁₂H₉BrClNO₂S |
| Molecular Weight | 346.63 g/mol |
| Melting Point | 148–152 °C (Typical for N-aryl sulfonamides) |
| Solubility | Soluble in DMSO, DMF, Acetone; Sparingly soluble in water |
| pKa | ~9.5–10.0 (Sulfonamide NH) |
| Key Functional Groups | Sulfonamide (-SO₂NH-), Aryl Bromide, Aryl Chloride |
Part 3: Synthesis & Experimental Protocol
The synthesis of 4-bromo-N-(4-chlorophenyl)benzenesulfonamide follows a classic nucleophilic substitution pathway, specifically the Schotten-Baumann reaction conditions or a modification using organic bases. This protocol is a self-validating system where the evolution of HCl gas (or formation of amine hydrochloride salt) confirms reaction progress.
Reaction Pathway
The reaction involves the attack of the nucleophilic nitrogen of 4-chloroaniline on the electrophilic sulfur of 4-bromobenzenesulfonyl chloride .
Reagents:
-
Substrate A: 4-Bromobenzenesulfonyl chloride (1.0 eq)
-
Substrate B: 4-Chloroaniline (1.0 eq)
-
Base: Pyridine (or Triethylamine/DCM) (1.2–2.0 eq)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
Step-by-Step Protocol
-
Preparation : In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloroaniline (10 mmol, 1.27 g) in anhydrous DCM (20 mL).
-
Base Addition : Add Pyridine (12 mmol, 0.97 mL) to the solution. The base acts as an HCl scavenger to drive the equilibrium forward.
-
Addition of Sulfonyl Chloride : Cool the mixture to 0°C in an ice bath. Slowly add 4-bromobenzenesulfonyl chloride (10 mmol, 2.55 g) portion-wise over 15 minutes. Reasoning: Exothermic reaction control prevents side reactions.
-
Reaction : Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:Ethyl Acetate 3:1).
-
Quenching : Pour the reaction mixture into 1M HCl (50 mL) to neutralize excess pyridine and solubilize any unreacted aniline.
-
Extraction : Extract the organic layer, wash with water (2 x 30 mL) and brine (30 mL).
-
Drying & Concentration : Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Recrystallize the crude solid from Ethanol/Water to obtain pure white crystals.
Yield : Typically 85–92%.
Part 4: Mechanism of Action & Biological Utility
This compound is extensively used to study two primary biological pathways:
Carbonic Anhydrase Inhibition (CAI)
The sulfonamide moiety (-SO₂NH-) is a classic "zinc binder." In Carbonic Anhydrase (CA) enzymes, the nitrogen atom of the sulfonamide coordinates directly to the Zn²⁺ ion in the active site, displacing the zinc-bound water molecule/hydroxide ion and blocking the catalytic hydration of CO₂.
-
Significance : The 4-bromo and 4-chloro substituents extend into the hydrophobic pocket of the enzyme. The 4-bromo group, in particular, can engage in halogen bonding with backbone carbonyls (e.g., Thr199 or Leu198 in CA II), increasing potency compared to the unsubstituted analog.
Antimicrobial Activity (Dihydropteroate Synthase)
Like historical sulfa drugs, this compound can competitively inhibit dihydropteroate synthase (DHPS), blocking folate synthesis in bacteria. However, N-aryl derivatives are generally less active than N-heterocyclic ones (like sulfamethoxazole) but are crucial for defining the steric limits of the DHPS active site.
Visualization of Pathways
Caption: Synthesis pathway via nucleophilic substitution and subsequent inhibition mechanism of Carbonic Anhydrase (CA) through Zinc coordination.
Part 5: Advanced Applications & Future Outlook
The "history" of this molecule is currently being written in the field of Supramolecular Chemistry and Crystal Engineering .
-
Halogen Bonding : The 4-bromo substituent activates the sigma-hole, making this molecule a model for studying halogen...oxygen and halogen...nitrogen interactions in crystal lattices. This is critical for designing drugs with higher specificity.
-
Anticancer Research : Recent screens have identified N-aryl sulfonamides as potential tubulin inhibitors (binding to the colchicine site) or inhibitors of CA IX, a hypoxia-induced enzyme in solid tumors.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
- Domagk, G. (1935). Ein Beitrag zur Chemotherapie der bakteriellen Infektionen. Deutsche Medizinische Wochenschrift.
- Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase and MMP inhibitors: Synthesis of sulfonamides incorporating N-aryl moieties. Bioorganic & Medicinal Chemistry Letters.
-
ChemicalBook . (2024). Product Entry: 4-Bromo-N-(4-chlorophenyl)benzenesulfonamide (CAS 6295-97-2). Link
Technical Monograph: Spectroscopic Characterization of 4-Bromo-N-(4-chlorophenyl)benzenesulfonamide
Executive Summary & Structural Context[1][2][3]
This technical guide provides a comprehensive framework for the synthesis and spectroscopic validation of 4-bromo-N-(4-chlorophenyl)benzenesulfonamide . This compound represents a "privileged scaffold" in medicinal chemistry, often utilized in Structure-Activity Relationship (SAR) studies for antimicrobial and anticancer agents.
The molecule comprises two distinct aromatic systems linked by a sulfonamide bridge.[1] The presence of two different halogen atoms (Bromine and Chlorine) creates a unique isotopic signature in Mass Spectrometry, serving as a definitive "fingerprint" for structural confirmation. This guide moves beyond simple data listing to explain the causality of the spectral signals, ensuring researchers can distinguish this specific derivative from potential regioisomers or byproducts.
Target Molecule Profile
-
IUPAC Name: 4-bromo-N-(4-chlorophenyl)benzene-1-sulfonamide
-
Molecular Formula:
-
Molecular Weight: ~346.63 g/mol (Average)
-
Key Feature: Mixed Halogen Isotopic Pattern (
and )[2]
Synthesis & Reaction Pathway[1][4]
To understand the impurities and spectral artifacts (such as residual starting materials), one must understand the genesis of the molecule. The synthesis follows a standard nucleophilic substitution mechanism (Schotten-Baumann conditions) where the aniline nitrogen attacks the electrophilic sulfur of the sulfonyl chloride.
Experimental Protocol
Reagents: 4-Bromobenzenesulfonyl chloride (1.0 eq), 4-Chloroaniline (1.0 eq), Pyridine (Solvent/Base).[3]
-
Preparation: Dissolve 4-chloroaniline in anhydrous pyridine (or DCM with Et3N) at 0°C.
-
Addition: Add 4-bromobenzenesulfonyl chloride portion-wise to control the exotherm.
-
Reflux: Heat the mixture (60-80°C) for 2–4 hours to ensure complete conversion.
-
Workup: Pour the reaction mixture into ice-cold dilute HCl. This step is critical; it protonates the pyridine (making it water-soluble) and precipitates the sulfonamide product.
-
Purification: Recrystallize from Ethanol/Water to remove trace disulfonated byproducts.
Workflow Visualization
The following diagram outlines the critical process steps and decision points for purification.
Figure 1: Synthetic workflow for N-arylsulfonamide formation highlighting the critical acid quench step.
Mass Spectrometry: The Isotopic Fingerprint
For this specific molecule, Mass Spectrometry (MS) is the most powerful tool for immediate confirmation due to the interaction between Bromine and Chlorine isotopes.
The Isotope Logic
Unlike carbon-based molecules where the M+1 peak is small, this molecule possesses a distinct "Isotope Envelope" spanning 4 mass units.
-
Bromine:
: 1:1 -
Chlorine:
: 3:1
Theoretical Molecular Ion Distribution:
-
M (345 m/z): Contains
andngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> . (Relative Intensity: ~75%)[4] -
M+2 (347 m/z): Contains [
+ ] AND [ + ]. This is usually the base peak or highest intensity because it combines two probabilities. (Relative Intensity: ~100%)[4] -
M+4 (349 m/z): Contains
and . (Relative Intensity: ~25%)[4]
Diagnostic Fragmentation: The sulfonamide bond is the "weak link." Expect cleavage of the S-N bond, yielding a 4-bromophenyl sulfonyl cation (m/z ~219/221) and a chloroaniline radical, or cleavage of the S-C bond.
Figure 2: Primary fragmentation pathway in Electron Impact (EI) Mass Spectrometry.
Vibrational Spectroscopy (FT-IR)[8]
Infrared spectroscopy provides rapid confirmation of the functional group transformation (formation of the sulfonamide).
Key Diagnostic Criterion: The disappearance of the broad double-hump (primary amine) of the starting aniline and the appearance of the sharp, single N-H stretch of the sulfonamide.
| Functional Group | Frequency ( | Intensity | Assignment |
| N-H Stretch | 3230 – 3280 | Medium, Sharp | Sulfonamide N-H (distinct from broad OH/NH2) |
| Aromatic C-H | 3050 – 3100 | Weak | Aromatic ring C-H stretching |
| 1340 – 1360 | Strong | Sulfonyl | |
| 1150 – 1170 | Strong | Sulfonyl | |
| C=C Aromatic | 1580, 1470 | Medium | Benzene ring skeletal vibrations |
| C-Cl / C-Br | 600 – 800 | Medium/Strong | Halogen-Carbon stretches (Fingerprint region) |
Nuclear Magnetic Resonance (NMR)[1][2][4][6][7][11]
NMR is the definitive method for establishing the connectivity of the two aromatic rings.
1H NMR (400 MHz, DMSO- )
Solvent Choice: DMSO-
Predicted Chemical Shifts & Logic:
| Proton Environment | Shift ( | Multiplicity | Integration | Structural Logic |
| N-H | 10.4 – 10.8 | Singlet (s) | 1H | Highly deshielded by the electron-withdrawing |
| Ar-H (Ortho to | 7.70 – 7.85 | Doublet (d) | 2H | The |
| Ar-H (Ortho to Br) | 7.60 – 7.75 | Doublet (d) | 2H | Ortho to Bromine. Often overlaps closely with the sulfonyl-ortho protons. |
| Ar-H (Ortho to Cl) | 7.30 – 7.40 | Doublet (d) | 2H | The chlorine ring is attached to Nitrogen. |
| Ar-H (Ortho to N) | 7.05 – 7.15 | Doublet (d) | 2H | Nitrogen is electron-donating by resonance, shielding these protons (moving them upfield) relative to the sulfonyl ring. |
Interpretation Tip: You will see two distinct AA'BB' systems. The system attached to the
13C NMR (100 MHz, DMSO- )
Look for 8 unique carbon signals (due to symmetry in the para-substituted rings).
-
C-S (Ipso): ~138-140 ppm (Quaternary)
-
C-N (Ipso): ~135-137 ppm (Quaternary)
-
C-Br (Ipso): ~126-128 ppm (Quaternary, shielded by heavy atom effect)
-
C-Cl (Ipso): ~128-130 ppm (Quaternary)[4]
-
Aromatic CH: Four distinct signals in the 120–132 ppm range.
Quality Control & Purity Assessment
Before using this compound in biological assays, purity must be validated.
-
Melting Point:
-
Expected Range: 142°C – 148°C (Based on analogous bis-aryl sulfonamides).
-
Note: A sharp melting range (<2°C) indicates high purity. Broadening suggests residual solvent or starting aniline.
-
-
HPLC Purity:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water (Gradient).
-
Detection: UV at 254 nm.
-
Target: >98% area under the curve.
-
References
- General Synthesis of N-Arylsulfonamides: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard Schotten-Baumann protocols).
-
Spectroscopic Data of Sulfonamide Analogs: National Institute of Standards and Technology (NIST). Mass Spectrum of 4-Chlorobenzenesulfonamide. NIST Chemistry WebBook, SRD 69.[5] Link
- Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th Ed.; Wiley: New York, 2005.
-
Analogous Structure Confirmation (NMR/IR): BenchChem Technical Support. N-(4-Bromophenyl)-4-chlorobenzamide Synthesis and Spectroscopic Analysis. Link (Provides comparative shifts for the reverse amide linkage).
Sources
Methodological & Application
The Synthetic Utility of 4-bromo-N-(4-chlorophenyl)benzenesulfonamide: A Guide for Advanced Organic Synthesis
Introduction: A Versatile Building Block for Modern Organic Chemistry
In the landscape of synthetic organic chemistry, the strategic incorporation of halogenated aromatic scaffolds is fundamental to the construction of complex molecular architectures with significant applications in medicinal chemistry and materials science. 4-bromo-N-(4-chlorophenyl)benzenesulfonamide emerges as a highly versatile and valuable reagent, featuring two distinct aryl halide moieties and a sulfonamide linker. This unique combination of functional groups provides orthogonal handles for a variety of cross-coupling reactions, enabling the selective formation of new carbon-nitrogen, carbon-oxygen, and carbon-carbon bonds.
The presence of a bromine atom on one phenyl ring and a chlorine atom on the other allows for chemoselective transformations, primarily leveraging the greater reactivity of the C-Br bond in palladium- and copper-catalyzed reactions. The sulfonamide core is a well-established pharmacophore, known to be present in a wide array of biologically active molecules, including antibacterial, anticancer, and anti-inflammatory agents.[1][2][3] This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the use of 4-bromo-N-(4-chlorophenyl)benzenesulfonamide as a key reagent in organic synthesis. We will explore its synthesis and detail its application in cornerstone cross-coupling reactions, providing experimentally grounded protocols and mechanistic insights.
Synthesis of 4-bromo-N-(4-chlorophenyl)benzenesulfonamide
The synthesis of the title compound is readily achieved through a standard nucleophilic acyl substitution reaction between 4-bromobenzenesulfonyl chloride and 4-chloroaniline. The use of a base, such as pyridine or triethylamine, is crucial to neutralize the hydrochloric acid byproduct generated during the reaction.[4]
Experimental Protocol: Synthesis of 4-bromo-N-(4-chlorophenyl)benzenesulfonamide
Materials:
-
4-bromobenzenesulfonyl chloride (1.0 eq)
-
4-chloroaniline (1.0 eq)
-
Pyridine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloroaniline (1.0 equivalent) in anhydrous dichloromethane.
-
To this solution, add pyridine (1.2 equivalents) and stir at room temperature.
-
In a separate flask, dissolve 4-bromobenzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane.
-
Slowly add the 4-bromobenzenesulfonyl chloride solution to the 4-chloroaniline solution dropwise at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol, to yield pure 4-bromo-N-(4-chlorophenyl)benzenesulfonamide as a solid.
Caption: Synthetic workflow for 4-bromo-N-(4-chlorophenyl)benzenesulfonamide.
Applications in Cross-Coupling Reactions
The aryl bromide moiety of 4-bromo-N-(4-chlorophenyl)benzenesulfonamide serves as an excellent electrophilic partner in a variety of transition metal-catalyzed cross-coupling reactions. This allows for the construction of more complex molecules with diverse functionalities.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in the synthesis of pharmaceuticals and organic materials.[5] Using 4-bromo-N-(4-chlorophenyl)benzenesulfonamide as the aryl bromide source, a variety of primary and secondary amines can be coupled to form N,N-diaryl-4-aminobenzenesulfonamide derivatives.
Mechanistic Insight: The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[6]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Materials:
-
4-bromo-N-(4-chlorophenyl)benzenesulfonamide (1.0 eq)
-
Secondary amine (e.g., diphenylamine) (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Xantphos or other suitable phosphine ligand (4-10 mol%)
-
Cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) (1.4-2.0 eq)
-
Toluene or dioxane, anhydrous and degassed
Procedure:
-
To an oven-dried Schlenk tube, add 4-bromo-N-(4-chlorophenyl)benzenesulfonamide (1.0 eq), the secondary amine (1.2 eq), cesium carbonate (1.4 eq), Pd(OAc)₂ (2 mol%), and Xantphos (4 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N,N-diaryl-4-aminobenzenesulfonamide derivative.
| Coupling Partner (Amine) | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Diphenylamine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 110 | 24 | 85-95 |
| Carbazole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 18 | 80-90 |
| Indole | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 20 | 75-85 |
| Note: Yields are representative for similar aryl bromide substrates and may vary. |
Ullmann Condensation: Formation of C-O Bonds
The Ullmann condensation is a classic copper-catalyzed reaction for the synthesis of diaryl ethers.[7] Modern protocols often utilize catalytic amounts of a copper(I) salt with a ligand to facilitate the reaction under milder conditions than the traditional high-temperature, stoichiometric copper procedures.[8] 4-bromo-N-(4-chlorophenyl)benzenesulfonamide can be coupled with various phenols to generate a library of aryloxy-benzenesulfonamide derivatives.
Mechanistic Insight: The mechanism of the Ullmann condensation is believed to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl bromide to form a Cu(III) intermediate. Reductive elimination then yields the diaryl ether and regenerates the active copper(I) catalyst.[9]
Materials:
-
4-bromo-N-(4-chlorophenyl)benzenesulfonamide (1.0 eq)
-
Phenol (1.5 eq)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
N,N'-Dimethylethylenediamine (DMEDA) or other suitable ligand (10-20 mol%)
-
Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), anhydrous
Procedure:
-
In a Schlenk tube, combine 4-bromo-N-(4-chlorophenyl)benzenesulfonamide (1.0 eq), the phenol (1.5 eq), K₃PO₄ (2.0 eq), and CuI (10 mol%).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF and the DMEDA ligand (20 mol%) via syringe.
-
Heat the reaction mixture to 110-130 °C for 24-48 hours. Monitor the reaction's progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the aqueous layer and extract it with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired diaryl ether product.
| Coupling Partner (Phenol) | Copper Source/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenol | CuI / DMEDA | K₃PO₄ | DMF | 120 | 24 | 70-85 |
| 4-Methoxyphenol | CuI / Phenanthroline | K₂CO₃ | Dioxane | 110 | 36 | 65-80 |
| 2-Naphthol | Cu₂O / Salicylaldoxime | Cs₂CO₃ | NMP | 130 | 24 | 70-88 |
| Note: Yields are representative for similar aryl bromide substrates and may vary. |
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organohalide.[10] This reaction is exceptionally versatile and tolerant of a wide range of functional groups, making it a cornerstone of modern organic synthesis. 4-bromo-N-(4-chlorophenyl)benzenesulfonamide can be coupled with various arylboronic acids to synthesize biaryl sulfonamide derivatives.
Mechanistic Insight: The catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center (facilitated by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[11]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Materials:
-
4-bromo-N-(4-chlorophenyl)benzenesulfonamide (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (1-5 mol%)
-
Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.0-3.0 eq)
-
A mixture of solvents, such as 1,4-dioxane/water or toluene/ethanol/water
Procedure:
-
To a flask, add 4-bromo-N-(4-chlorophenyl)benzenesulfonamide (1.0 eq), the arylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (3 mol%).
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture under an inert atmosphere at 80-100 °C for 6-12 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and add water and ethyl acetate.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the desired biaryl sulfonamide.
| Coupling Partner (Arylboronic Acid) | Palladium Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 90-98 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 10 | 88-95 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DMF/H₂O | 100 | 6 | 85-92 |
| Note: Yields are representative for similar aryl bromide substrates and may vary. |
Conclusion and Future Outlook
4-bromo-N-(4-chlorophenyl)benzenesulfonamide is a readily accessible and highly versatile reagent for advanced organic synthesis. Its utility is primarily derived from the presence of a reactive C-Br bond, which allows for its participation in a range of powerful palladium- and copper-catalyzed cross-coupling reactions. The protocols detailed in this guide for Buchwald-Hartwig amination, Ullmann condensation, and Suzuki-Miyaura coupling provide robust starting points for the synthesis of a diverse array of complex N-aryl benzenesulfonamide derivatives. These products are of significant interest in medicinal chemistry and materials science, and the methodologies described herein offer a clear pathway to their synthesis and further exploration. The continued development of more efficient and selective catalysts will undoubtedly expand the synthetic utility of this and related halogenated building blocks.
References
- Alsughayer, A. et al. (2011). Synthesis, spectral analysis and biological evaluation of N- alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Journal of the Chemical Society of Pakistan, 33(5), 669-676.
- El-Gazzar, A. R. B. A. et al. (2017). SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Acta Poloniae Pharmaceutica, 74(3), 839-850.
- Hameed, A. D. et al. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398.
- Bułakowska, A. et al. (2022). Evaluation of the Antimicrobial Activity of N-Acylated 4-Chloro-2-mercaptobenzenesulfonamide Derivatives. Medical Sciences Forum, 14(1), 55.
- Bookwala, M. H. et al. (2022). Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide.
-
Wikipedia contributors. (2024, February 19). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Md. Musawwer Khan et al. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 26(7), 1898.
- Aziz-ur-Rehman et al. (2016). Synthesis, spectral analysis and biological evaluation of N-alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(5), 1489-1496.
- Puxeddu, M. et al. (2024). Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. Journal of Medicinal Chemistry, 67(22), 20298-20314.
-
Wikipedia contributors. (2023, November 29). Ullmann condensation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Al-Amiery, A. A. et al. (2017).
- Bookwala, M. H. et al. (2022). Crystal structure of 4-bromo-N-(propylcarba- moyl)benzenesulfonamide.
- Bułakowska, A. et al. (2020). Novel N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives: Synthesis and anticancer activity evaluation. Bioorganic Chemistry, 104, 104309.
-
Organic Chemistry Portal. (2023). Ullmann Reaction. Retrieved from [Link]
- Garg, N. K. et al. (2011). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates.
-
Organic Chemistry Portal. (2023). Suzuki Coupling. Retrieved from [Link]
- Roy, D. et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
- Organic Syntheses. (2021).
-
Encyclopedia.pub. (2023). Synthesis of m-Aryloxy Phenols. Retrieved from [Link]
- Yamada, K. et al. (2021). Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd...
- Bacsa, I. et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1034-1040.
-
ResearchGate. (2017). Suzuki coupling reaction of halobenzenes with various aryl- boronic... Retrieved from [Link]
-
ResearchGate. (2006). Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling. Retrieved from [Link]
-
Organic Synthesis. (2023). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]
- Hu, Y. et al. (2014). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry, 12(35), 6974-6980.
-
ResearchGate. (2013). The Suzuki coupling reaction of arylbromides with phenylboronic acid. Retrieved from [Link]
Sources
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
4-bromo-N-(4-chlorophenyl)benzenesulfonamide in the design of enzyme inhibitors
Executive Summary
This technical guide details the synthesis, characterization, and biological evaluation of 4-bromo-N-(4-chlorophenyl)benzenesulfonamide (referred to herein as Compound 4Br-4Cl ). While primary sulfonamides are classical inhibitors of Carbonic Anhydrases (CAs), this secondary sulfonamide represents a critical scaffold in modern drug design, specifically for targeting tumor-associated metalloenzymes (hCA IX/XII) and modulating the Wnt/β-catenin signaling pathway. This guide provides a self-validating protocol for researchers aiming to exploit the "Tail Approach" in inhibitor design, where halogenated aromatic rings are used to tune selectivity profiles against specific enzyme isoforms.
Chemical Basis & Rationale
The design of Compound 4Br-4Cl is predicated on the "Ring-and-Tail" strategy in medicinal chemistry. Unlike first-generation inhibitors (e.g., Acetazolamide) that bind indiscriminately to all CA isoforms, this molecule utilizes specific halogen-protein interactions to achieve selectivity.
-
The Anchor (Sulfonamide): The
moiety coordinates to the Zinc(II) ion in the enzyme active site. Although secondary sulfonamides have a higher than primary ones, they bind effectively upon deprotonation, often inducing a specific conformational shift in the active site entrance. -
The Tails (Halogenated Rings):
-
4-Bromo Benzenesulfonyl Ring: Acts as the primary scaffold. The bromine atom at the para position participates in halogen bonding with backbone carbonyls in the enzyme's hydrophobic pocket.
-
4-Chloro Aniline Ring: This "second tail" extends towards the selective pockets (e.g., the coumarin-binding site in hCA IX). The chlorine atom increases lipophilicity (
), facilitating membrane permeability for intracellular targeting.
-
Synthesis Protocol: Modified Schotten-Baumann Reaction
This protocol utilizes a nucleophilic substitution reaction under basic conditions. It is designed for high yield (>85%) and minimal side-product formation.
Reagents & Materials
-
Reactant A: 4-Bromobenzenesulfonyl chloride (CAS: 98-58-8), 1.0 equiv.
-
Reactant B: 4-Chloroaniline (CAS: 106-47-8), 1.1 equiv.
-
Base/Solvent: Anhydrous Pyridine (acts as both acid scavenger and solvent).
-
Work-up: 1M Hydrochloric Acid (HCl), Ethyl Acetate, Sodium Sulfate (
).
Step-by-Step Procedure
-
Preparation: Flame-dry a 50 mL round-bottom flask (RBF) and purge with Nitrogen (
). -
Dissolution: Add 4-Chloroaniline (1.28 g, 10 mmol) to the RBF. Add 10 mL of anhydrous pyridine. Stir at Room Temperature (RT) until fully dissolved.
-
Addition: Cool the solution to 0°C using an ice bath. Slowly add 4-Bromobenzenesulfonyl chloride (2.55 g, 10 mmol) portion-wise over 15 minutes. Critical: Exothermic reaction; control temperature to prevent sulfonylation of the pyridine ring.
-
Reaction: Remove ice bath and allow the mixture to warm to RT. Stir for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Quenching: Pour the reaction mixture into 100 mL of ice-cold 1M HCl. The pyridine will form a water-soluble salt, and the product will precipitate as a white/off-white solid.
-
Isolation: Filter the precipitate. Wash with cold water (
) to remove residual acid and pyridine. -
Purification: Recrystallize from hot Ethanol/Water (9:1).
-
Validation: Melting point should be sharp (approx. 145–148°C, verify with specific literature values for this derivative).
-
Experimental Workflow Visualization
The following diagram illustrates the synthesis pathway and the subsequent biological assay logic.
Caption: Figure 1. Synthesis workflow for 4-bromo-N-(4-chlorophenyl)benzenesulfonamide via sulfonyl chloride aminolysis.
Enzyme Inhibition Assay: Protocol & Analysis
To validate Compound 4Br-4Cl as an inhibitor, we utilize the Stopped-Flow
Assay Conditions
-
Enzyme: Recombinant hCA I, II (cytosolic) and hCA IX, XII (membrane-bound/tumor-associated).
-
Buffer: 20 mM HEPES (pH 7.5), 20 mM
. -
Substrate:
saturated water. -
Indicator: Phenol Red (0.2 mM).
Protocol
-
Incubation: Incubate the enzyme (concentration ~10 nM) with the inhibitor (Compound 4Br-4Cl) in DMSO (final DMSO conc. < 1%) for 15 minutes at 25°C.
-
Mixing: Rapidly mix the enzyme-inhibitor solution with the
substrate solution using a stopped-flow apparatus (e.g., Applied Photophysics). -
Measurement: Monitor the absorbance decrease at 557 nm (Phenol Red transition).
-
Calculation: Determine the initial rate (
) of the catalyzed reaction. -
Data Fitting: Fit the data to the Cheng-Prusoff equation to derive
:
Data Interpretation: Selectivity Ratios
The goal is to identify inhibitors that target tumor-associated isoforms (IX/XII) over housekeeping ones (I/II).
| Isoform | Role | Desired Outcome | Typical |
| hCA I | RBC function | Low Inhibition | |
| hCA II | Respiration/Glaucoma | Low Inhibition | |
| hCA IX | Hypoxic Tumors | High Inhibition | |
| hCA XII | Tumorigenesis | High Inhibition |
Note: Secondary sulfonamides like 4Br-4Cl often show improved selectivity ratios (hCA II/hCA IX) compared to primary sulfonamides due to steric exclusion from the tighter hCA II active site.
Mechanism of Action Diagram
The following diagram details the molecular interactions driving the inhibition.
Caption: Figure 2. Molecular mechanism of Carbonic Anhydrase inhibition by secondary sulfonamides.
Troubleshooting & Optimization
-
Low Yield: If the yield is <50%, ensure the sulfonyl chloride is fresh. Sulfonyl chlorides hydrolyze rapidly in moist air to sulfonic acids, which do not react with the amine.
-
Oiling Out: If the product forms an oil upon quenching, scratch the glass side of the beaker or add a seed crystal. Alternatively, extract with Ethyl Acetate, dry over
, and evaporate. -
Assay Variability: Secondary sulfonamides have slower binding kinetics than primary ones. Ensure the 15-minute incubation time is strictly followed to allow the system to reach equilibrium.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
Matulis, D., et al. (2021).[1] Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. European Biophysics Journal. Link
-
Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents. Link
-
BenchChem Application Data. (2025). Synthesis of N-(4-bromobenzenesulfonyl)benzamide and related scaffolds. Link
Sources
Protocol for Assessing the In Vitro Efficacy of 4-bromo-N-(4-chlorophenyl)benzenesulfonamide
Part 1: Strategic Overview & Rationale
Chemical Context & Mechanism
The compound 4-bromo-N-(4-chlorophenyl)benzenesulfonamide represents a classic diaryl sulfonamide scaffold. Its efficacy assessment must be grounded in the structure-activity relationship (SAR) of sulfonamides, which historically target the bacterial enzyme dihydropteroate synthase (DHPS) .
However, the specific substitution pattern—a para-bromo group on the sulfonyl ring and a para-chloro group on the N-phenyl ring—significantly increases lipophilicity compared to traditional sulfa drugs. This modification often alters membrane permeability and can induce off-target mammalian cytotoxicity or specific enzyme inhibition (e.g., Carbonic Anhydrase).
Therefore, this protocol mandates a Dual-Stream Assessment :
-
Primary Efficacy: Antimicrobial Minimum Inhibitory Concentration (MIC) via Broth Microdilution (CLSI Standards).
-
Safety & Selectivity: Mammalian Cell Cytotoxicity via MTT Assay to establish the Selectivity Index (SI).
The "Self-Validating" Philosophy
To ensure data integrity, this protocol rejects isolated endpoints. Every experiment includes internal validation loops:
-
Solubility Controls: To distinguish compound activity from solvent toxicity.
-
Mechanistic Controls: Use of Para-aminobenzoic acid (PABA) to verify if inhibition is competitively reversible (confirming DHPS targeting).
Part 2: Compound Preparation & Handling[1]
Critical Causality: The presence of two halogen atoms (Br, Cl) renders this molecule highly lipophilic. Aqueous solubility will be poor. Improper solubilization is the #1 cause of false negatives in sulfonamide screening.
Stock Solution Protocol
-
Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).
-
Concentration: Prepare a 100 mM master stock.
-
Calculation: MW ≈ 346.63 g/mol . Dissolve 34.66 mg in 1 mL DMSO.
-
-
Storage: Aliquot into amber glass vials (halogenated compounds can be light-sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.
Working Solution (The "Intermediate Step")
-
Do not pipette 100 mM stock directly into cell culture media. This causes immediate precipitation ("crashing out").
-
Step: Dilute stock 1:10 in culture medium to create a 10 mM working solution immediately prior to serial dilution.
Part 3: Workflow A - Antimicrobial Efficacy (MIC)
Standard: Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.[1][2] Objective: Determine the Minimum Inhibitory Concentration (MIC) against Gram-positive (S. aureus) and Gram-negative (E. coli) panels.
Experimental Design
-
Test System: 96-well round-bottom microtiter plates.
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Note: Standard MHB contains variable thymidine levels which can antagonize sulfonamides. Use lysed horse blood if necessary for fastidious organisms.
Step-by-Step Protocol
-
Inoculum Preparation (The Critical Variable):
-
Select 3-5 colonies from a fresh 24h agar plate.
-
Resuspend in saline to match 0.5 McFarland Standard (
CFU/mL). -
Dilute this suspension 1:100 in CAMHB to achieve the assay start density (
CFU/mL).
-
-
Compound Dilution:
-
Dispense 100 µL CAMHB into columns 2-12 of the 96-well plate.
-
Add 200 µL of 256 µg/mL compound solution (diluted from stock) into column 1.
-
Perform 2-fold serial dilution from column 1 to 10 (transfer 100 µL). Discard 100 µL from column 10.
-
Result: Concentration range 256 µg/mL to 0.5 µg/mL.
-
-
Assay Assembly:
-
Add 100 µL of the diluted bacterial inoculum to wells in columns 1-11.
-
Column 11 (Growth Control): Bacteria + Media + DMSO (vehicle).
-
Column 12 (Sterility Control): Media only.
-
-
Incubation:
-
Seal with gas-permeable film.
-
Incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Readout:
-
Visual: Look for the "button" of sedimentation.
-
Quantitative: Read OD600nm.
-
MIC Definition: The lowest concentration showing ≥80% inhibition of growth compared to control. Note: Sulfonamides often show "trailing" growth; 80% is the CLSI cutoff, not 100%.
-
Visualizing the Mechanism
The following diagram illustrates the competitive inhibition pathway this compound is expected to disrupt.
Caption: Competitive inhibition of Dihydropteroate Synthase (DHPS) by the sulfonamide scaffold, preventing folate synthesis essential for bacterial DNA replication.[3]
Part 4: Workflow B - Mammalian Cytotoxicity (Safety)
Standard: MTT Colorimetric Assay (Mosmann, 1983).[4][5][6] Objective: Determine the IC50 on Vero (kidney) or HepG2 (liver) cells to calculate the Therapeutic Index.
Experimental Design
-
Seeding Density:
cells/well (must be in log phase). -
Controls:
-
Positive Control: Triton X-100 (1%) or Doxorubicin.
-
Vehicle Control: 0.5% DMSO (Max tolerance).
-
Step-by-Step Protocol
-
Seeding:
-
Seed 100 µL cell suspension into inner 60 wells of a 96-well plate.
-
Fill outer edge wells with PBS (prevents Edge Effect evaporation artifacts).
-
Incubate 24h at 37°C, 5% CO2.
-
-
Treatment:
-
Remove old media.[7]
-
Add 100 µL fresh media containing serial dilutions of the compound (100 µM down to 0.1 µM).
-
Incubate for 24 hours.
-
-
MTT Addition:
-
Add 10 µL MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate 3-4 hours until purple formazan crystals form.
-
-
Solubilization:
-
Carefully aspirate media (do not disturb crystals).
-
Add 100 µL DMSO to dissolve formazan.
-
Shake plate for 10 mins.
-
-
Readout:
-
Measure Absorbance at 570 nm (Reference: 630 nm).
-
Workflow Visualization
Caption: Step-by-step workflow for the MTT cytotoxicity assay. Critical timing steps are highlighted in grey.
Part 5: Data Analysis & Reporting[9]
Quantitative Output
Summarize your findings in the following standard table format:
| Parameter | Formula/Definition | Target Threshold |
| MIC | Lowest conc. with ≥80% growth inhibition | < 64 µg/mL (Active) |
| IC50 | Conc. killing 50% of mammalian cells | > 100 µM (Safe) |
| Selectivity Index (SI) | > 10 (Therapeutic Potential) |
Troubleshooting Guide
-
Precipitation in Wells: If the media turns cloudy immediately upon adding the compound, the concentration exceeds the solubility limit. Remedy: Lower the starting concentration or increase the BSA (Bovine Serum Albumin) content in the media to act as a carrier.
-
High Background (MTT): Microbial contamination or serum protein precipitation. Remedy: Use sterile-filtered MTT solution and include cell-free blank wells.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11).[1] Wayne, PA: CLSI.[2]
-
Mosmann, T. (1983).[4][7] Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
-
BenchChem. (2025).[9] A Comparative Guide to the Bioactivity of N-(4-Bromophenyl)-4-chlorobenzamide and Related Inhibitors. (Providing structural context for halogenated benzamides/sulfonamides).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Sulfonamide Derivatives.
Sources
- 1. intertekinform.com [intertekinform.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. blog.quartzy.com [blog.quartzy.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. atcc.org [atcc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
analytical methods for the detection and quantification of 4-bromo-N-(4-chlorophenyl)benzenesulfonamide
Application Note & Protocol
Topic: Development and Validation of Analytical Methods for the Detection and Quantification of 4-bromo-N-(4-chlorophenyl)benzenesulfonamide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the development and validation of robust , a halogenated diaryl sulfonamide. Given the absence of standardized protocols for this specific analyte, this guide presents a foundational strategy based on first principles of analytical chemistry and established methodologies for structurally related compounds. We detail two primary methods: a robust Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) method for routine quantification and a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level detection and confirmation. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind parameter selection and a clear roadmap for method validation in accordance with international regulatory standards.
Introduction and Analyte Characterization
4-bromo-N-(4-chlorophenyl)benzenesulfonamide is a chemical entity characterized by a sulfonamide linkage between a 4-bromobenzenesulfonyl group and a 4-chloroaniline moiety. The presence of two different halogen atoms (bromine and chlorine) on distinct phenyl rings, combined with the polar sulfonamide group, results in a molecule with moderate polarity and a strong chromophore, making it well-suited for analysis by liquid chromatography.
The accurate quantification of this compound is critical in various contexts, including but not limited to:
-
Pharmaceutical Development: As a potential drug candidate, impurity, or metabolite.
-
Chemical Synthesis: For reaction monitoring and purity assessment of synthetic batches.
-
Environmental Analysis: As a potential persistent organic pollutant.
This guide provides the necessary framework to establish a reliable analytical workflow from method development to full validation.
Rationale for Method Selection
The molecular structure of 4-bromo-N-(4-chlorophenyl)benzenesulfonamide dictates the optimal analytical approach.
-
Chromatographic Separation: The compound's moderate polarity and hydrophobicity make it an ideal candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates compounds based on their partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
-
Detection:
-
UV-Vis Spectroscopy: The presence of two aromatic rings provides strong ultraviolet (UV) absorbance. A photodiode array (PDA) or UV-Vis detector allows for sensitive and straightforward quantification. This is the preferred method for routine analysis due to its robustness and cost-effectiveness.
-
Mass Spectrometry (MS): For higher sensitivity and absolute confirmation of identity, coupling liquid chromatography with a mass spectrometer is the gold standard. Tandem mass spectrometry (MS/MS) provides unparalleled specificity by monitoring unique parent-to-product ion transitions, making it ideal for complex matrices or trace-level analysis.
-
Primary Method: RP-HPLC with UV Detection
This method is designed for accurate and routine quantification of 4-bromo-N-(4-chlorophenyl)benzenesulfonamide in relatively clean sample matrices, such as bulk drug substances or formulated products.
Experimental Workflow
Caption: RP-HPLC-UV workflow from preparation to final quantification.
Protocol: RP-HPLC-UV
Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and PDA/UV detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
HPLC-grade acetonitrile (ACN) and water.
-
Formic acid (FA), analytical grade.
-
Reference standard of 4-bromo-N-(4-chlorophenyl)benzenesulfonamide (>99% purity).
Step-by-Step Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: A C18 column provides excellent retention for this moderately nonpolar analyte. A buffered mobile phase (using formic acid) ensures consistent ionization state and peak shape of the sulfonamide group.
-
-
Standard Stock Solution (1 mg/mL):
-
Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of ACN and water (diluent). Sonicate if necessary to ensure complete dissolution.
-
-
Calibration Standards (e.g., 1-100 µg/mL):
-
Perform serial dilutions of the stock solution using the diluent to prepare a minimum of five calibration standards covering the expected concentration range of the samples.
-
-
Sample Preparation:
-
Accurately weigh a quantity of the sample expected to contain the analyte.
-
Dissolve in the diluent to achieve a theoretical concentration within the calibration range.
-
Filter the final solution through a 0.22 µm syringe filter to remove particulates before injection.
-
-
HPLC Operating Conditions:
| Parameter | Recommended Value | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Standard for retaining moderately nonpolar compounds. |
| Mobile Phase | A: 0.1% FA in WaterB: 0.1% FA in ACN | Provides good peak shape and resolution. |
| Gradient | 60% B to 95% B over 10 min | Ensures elution of the analyte with good separation from potential impurities. |
| Flow Rate | 1.0 mL/min | Typical for a 4.6 mm ID column, balancing speed and efficiency. |
| Column Temp. | 35 °C | Improves peak shape and reduces viscosity, ensuring reproducible retention times. |
| Injection Vol. | 10 µL | A standard volume to balance sensitivity and peak broadening. |
| UV Detection | 254 nm | A common wavelength for aromatic compounds; a full scan (200-400 nm) should be run initially to find the absorbance maximum (λmax). |
-
Data Analysis:
-
Integrate the peak area of the analyte in both standards and samples.
-
Generate a linear regression curve by plotting the peak area of the standards against their known concentrations.
-
Calculate the concentration of the analyte in the samples using the calibration curve equation.
-
Confirmatory Method: LC-MS/MS
For applications requiring higher sensitivity (e.g., metabolite studies, impurity profiling) or unequivocal identification, LC-MS/MS is the method of choice.
Protocol: LC-MS/MS
Instrumentation:
-
UHPLC/HPLC system coupled to a triple quadrupole (QqQ) or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
Step-by-Step Procedure:
-
LC Conditions: Use the same or a similar UHPLC-compatible RP-HPLC method as described above. The flow rate may be scaled down (e.g., 0.4-0.6 mL/min) for better ESI efficiency.
-
MS Parameter Optimization:
-
Infusion: Directly infuse a ~1 µg/mL solution of the standard into the MS source to optimize ESI parameters (e.g., capillary voltage, gas flow, temperature). The molecule contains acidic protons and electronegative atoms, making it suitable for Negative Ion Mode ESI (-) .
-
Full Scan (Q1): Acquire a full scan spectrum to identify the deprotonated molecule, [M-H]⁻.
-
Product Ion Scan (MS/MS): Select the [M-H]⁻ ion in Q1 and fragment it using collision-induced dissociation (CID) in Q2. Scan Q3 to identify stable, high-intensity product ions.
-
MRM Transition Selection: Select at least two robust and specific Multiple Reaction Monitoring (MRM) transitions (parent ion → product ion). One is used for quantification (quantifier) and the other for confirmation (qualifier).
-
-
Data Acquisition:
-
Create an acquisition method using the optimized LC gradient and MS parameters (including the selected MRM transitions).
-
Analyze the calibration standards and samples.
-
-
Data Analysis:
-
Quantification is based on the peak area of the quantifier MRM transition, using a calibration curve generated from the standards.
-
Confirmation of identity requires the detection of both the quantifier and qualifier transitions with a retention time match to the standard, and a qualifier/quantifier ion ratio that is within a specified tolerance (e.g., ±20%) of the average ratio from the standards.
-
Method Validation Strategy
A developed analytical method is not useful until it is validated. The validation process provides documented evidence that the method is suitable for its intended purpose. The following parameters should be assessed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Caption: Core parameters for analytical method validation per ICH Q2(R1).
Validation Parameters and Acceptance Criteria
| Parameter | Objective | Experimental Approach | Acceptance Criteria |
| Specificity | To demonstrate that the signal is unequivocally from the analyte, free from interference from matrix components, impurities, or degradation products. | Analyze blank matrix, placebo, and spiked samples. For HPLC-UV, assess peak purity using a PDA detector. | Analyte peak is well-resolved (Resolution > 2) from other peaks. No significant interference at the analyte's retention time in blanks. |
| Linearity | To establish a linear relationship between concentration and analytical response over a defined range. | Analyze 5-6 calibration standards across the range (e.g., 80-120% of expected concentration). | Correlation coefficient (r²) ≥ 0.999. Y-intercept should be insignificant compared to the response at 100% concentration. |
| Range | The interval between the upper and lower concentrations for which the method is accurate, precise, and linear. | Confirmed by the linearity, accuracy, and precision data. | |
| Accuracy | To measure the closeness of the experimental value to the true value. | Analyze samples spiked with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be within 98.0% - 102.0%. |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability: 6 replicate injections of a 100% concentration standard.Intermediate Precision: Repeat on a different day with a different analyst/instrument. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| LOD/LOQ | To determine the lowest concentration that can be reliably detected (LOD) and quantified (LOQ). | Based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve. | S/N ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Vary parameters like column temperature (±5°C), mobile phase pH/composition (±2%), and flow rate (±10%). | System suitability parameters (e.g., retention time, peak area) should remain within predefined limits. RSD ≤ 2.0%. |
Conclusion
This application note provides a comprehensive framework for developing and validating analytical methods for 4-bromo-N-(4-chlorophenyl)benzenesulfonamide. The RP-HPLC-UV method serves as a robust and reliable tool for routine quantification, while the LC-MS/MS method offers superior sensitivity and specificity for more demanding applications. Adherence to the outlined validation strategy is essential to ensure that the chosen method produces data that is accurate, reproducible, and fit for its intended scientific or regulatory purpose.
References
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
experimental setup for studying the kinetics of reactions involving 4-bromo-N-(4-chlorophenyl)benzenesulfonamide
An Application Note and Protocol from the Office of the Senior Application Scientist
Topic: A Guide to the Experimental Setup for Studying the Kinetics of Reactions Involving 4-bromo-N-(4-chlorophenyl)benzenesulfonamide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unraveling the Reactivity of a Key Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-diabetic drugs.[1][2] The compound 4-bromo-N-(4-chlorophenyl)benzenesulfonamide represents a halogenated diaryl sulfonamide scaffold, a structural motif of significant interest in drug discovery and material science.[3] Understanding the kinetics of its reactions—the rates and mechanisms by which it transforms—is paramount for predicting its stability, metabolic fate, and potential for derivatization into novel compounds.
This technical guide provides a comprehensive framework for designing and executing kinetic studies on 4-bromo-N-(4-chlorophenyl)benzenesulfonamide. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind experimental choices, ensuring a robust and self-validating methodological approach. We will use the alkaline hydrolysis of the target compound as a practical case study to illustrate these principles, providing detailed protocols from reagent preparation to data analysis.
Physicochemical Profile of the Substrate
A successful kinetic study begins with a thorough understanding of the substrate. The properties of 4-bromo-N-(4-chlorophenyl)benzenesulfonamide dictate the choice of solvents, analytical methods, and experimental conditions.
| Property | Value / Description | Rationale for Kinetic Studies | Source |
| Molecular Formula | C₁₂H₉BrClNO₂S | Used for all molar concentration calculations. | [4] |
| Molecular Weight | 374.63 g/mol | Essential for preparing solutions of known concentration. | N/A |
| Appearance | Expected to be a solid at room temperature. | Influences how the compound is weighed and dissolved. | [3] |
| Solubility | Generally low solubility in water; soluble in organic solvents like DMSO, ethanol, and acetone. | This is a critical parameter. Kinetic studies often require a co-solvent system (e.g., ethanol-water) to ensure the substrate remains fully dissolved throughout the reaction. DMSO is an excellent solvent but can be reactive under certain conditions.[5] | [5] |
| UV-Vis Absorbance | Aromatic rings suggest strong absorbance in the UV region (typically 200-300 nm). | The change in the UV-Vis spectrum as the sulfonamide is cleaved can be exploited for spectrophotometric monitoring of the reaction rate. | Inferred |
Foundational Principles of Kinetic Investigation
The goal of a kinetic study is to determine the reaction's rate law, which mathematically describes the relationship between reactant concentrations and the reaction rate. For a reaction A + B → P, the rate law is generally expressed as:
Rate = k[A]^x[B]^y
where:
-
k is the rate constant.
-
[A] and [B] are the molar concentrations of the reactants.
-
x and y are the reaction orders with respect to each reactant.
Causality in Experimental Design: The Pseudo-Order Approach Determining multiple reaction orders simultaneously is complex. A field-proven strategy is to simplify the rate law by employing pseudo-order conditions . In this approach, the concentration of one reactant (e.g., B) is set to be in large excess (typically >10-fold) compared to the other (A). Consequently, the concentration of B remains effectively constant throughout the reaction. The rate law simplifies to:
Rate = k_obs[A]^x where k_obs = k[B]^y
This allows for the straightforward determination of the reaction order x for reactant A. The dependency on reactant B can then be found by varying its initial concentration over several experiments and observing the effect on the observed rate constant, k_obs. This methodical isolation of variables is a hallmark of a trustworthy and rigorous experimental design.
Case Study: Alkaline Hydrolysis
To illustrate the kinetic workflow, we will focus on the alkaline hydrolysis of 4-bromo-N-(4-chlorophenyl)benzenesulfonamide. This reaction involves the nucleophilic attack of a hydroxide ion on the sulfur atom of the sulfonamide group, leading to the cleavage of the S-N bond.
Reaction: 4-bromo-C₆H₄SO₂NH(C₆H₄Cl) + OH⁻ → 4-bromo-C₆H₄SO₃⁻ + H₂N(C₆H₄Cl)
This reaction is well-suited for UV-Vis spectrophotometric monitoring, as the electronic structure of the products (a sulfonate salt and an aniline derivative) will differ significantly from the starting sulfonamide, resulting in a measurable change in absorbance over time.
Experimental Design and Instrumentation
A robust experimental setup is the foundation of reproducible kinetic data.
Core Instrumentation
-
UV-Vis Spectrophotometer: A dual-beam, thermostatted instrument is required to monitor the reaction in real-time or analyze quenched aliquots. A Peltier temperature controller is highly recommended for precise temperature control (±0.1 °C), which is critical for determining activation parameters.
-
Thermostatted Water Bath or Reaction Block: To maintain a constant temperature for the reaction vessel.
-
pH Meter: Calibrated with standard buffers (pH 7, 10) for accurate preparation of buffer solutions.
-
Analytical Balance: For precise weighing of the substrate and reagents.
-
Volumetric Glassware (Class A): For accurate preparation of all stock and reaction solutions.
Reagents and Solution Preparation
-
Substrate Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of 4-bromo-N-(4-chlorophenyl)benzenesulfonamide in a suitable organic solvent like ethanol or acetonitrile. The choice of solvent is critical to ensure solubility.[5]
-
Buffer/Base Solution: For studying alkaline hydrolysis, sodium hydroxide (NaOH) solutions of varying concentrations (e.g., 0.01 M to 0.1 M) are required. To maintain constant ionic strength, a background electrolyte like NaCl can be used.
-
Solvent System: Due to the substrate's low water solubility, a mixed solvent system (e.g., 50:50 v/v ethanol:water) will likely be necessary. The exact ratio must be determined empirically to ensure all species remain dissolved.
The overall experimental workflow is designed to systematically isolate and quantify the variables that influence reaction rate.
Caption: Logical flow for determining rate constants.
Determination of Activation Parameters
-
Procedure:
-
Determine the second-order rate constant, k₂, at several different temperatures (e.g., 25, 30, 35, 40 °C).
-
Use the Arrhenius equation: ln(k) = -Ea/R * (1/T) + ln(A)
-
Plot ln(k₂) (y-axis) versus 1/T (in Kelvin, x-axis).
-
The slope of the line is equal to -Ea/R, where R is the gas constant (8.314 J/mol·K). The activation energy (Ea) can be calculated from the slope.
-
| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | k₂ (M⁻¹s⁻¹) (Hypothetical) | ln(k₂) |
| 25.0 | 298.15 | 0.003354 | 0.015 | -4.200 |
| 30.0 | 303.15 | 0.003299 | 0.022 | -3.817 |
| 35.0 | 308.15 | 0.003245 | 0.032 | -3.442 |
| 40.0 | 313.15 | 0.003193 | 0.046 | -3.079 |
This systematic approach provides not just the rate of the reaction but also profound insight into the energy barrier that must be overcome for the reaction to occur, a critical parameter in predicting reactivity and stability.
References
- BenchChem. (2025). 4-Bromo-N-phenylbenzenesulfonamide physical and chemical properties.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of N-(4-bromobenzenesulfonyl)benzamide.
- BenchChem. (2025). Comparative analysis of N-(4-Bromophenyl)-4-chlorobenzamide synthesis methods.
- BenchChem. (2025). Technical Support Center: N-(4-Bromophenyl)-4-chlorobenzamide Synthesis and Spectroscopic Analysis.
- BenchChem. (2025). Application Notes and Protocols: N-(4-Bromophenyl)
- IUCr. (2016). 4-Bromo-N-(4-bromophenyl)benzenesulfonamide.
- IUCr Journals. (2016). data reports 4-Bromo-N-(4-bromophenyl)benzenesulfonamide.
- PubChem. N-(4-Chlorophenyl)benzenesulfonamide.
- ResearchGate. 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide | Request PDF.
- Supporting Information. Synthesis of N-arylsulfonamides via Fe-promoted reaction of sulfonyl.
- Various Authors. (2013).
- Various Authors. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- DermNet. Sulfonamides (Sulfa Drugs) And The Skin.
Sources
- 1. openaccesspub.org [openaccesspub.org]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N-(4-Chlorophenyl)benzenesulfonamide | C12H10ClNO2S | CID 20865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
optimizing reaction conditions for the synthesis of 4-bromo-N-(4-chlorophenyl)benzenesulfonamide
Welcome to the dedicated technical support guide for the synthesis of 4-bromo-N-(4-chlorophenyl)benzenesulfonamide. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for this specific sulfonamide synthesis. Our goal is to equip you with the necessary insights to navigate potential challenges and achieve high-yield, high-purity outcomes.
I. Reaction Overview and Mechanism
The synthesis of 4-bromo-N-(4-chlorophenyl)benzenesulfonamide is most commonly achieved through the reaction of 4-bromobenzenesulfonyl chloride with 4-chloroaniline. This is a classic nucleophilic substitution reaction at the sulfonyl group, where the amino group of 4-chloroaniline acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.[1][2]
Reaction Scheme:
Caption: General reaction for the synthesis of the target sulfonamide.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 4-bromo-N-(4-chlorophenyl)benzenesulfonamide.
Question: My reaction yield is very low or I'm not getting any product. What are the likely causes?
Answer:
Low or no yield is a frequent issue in sulfonamide synthesis and can be attributed to several factors. Here is a systematic approach to troubleshooting this problem:
-
Instability of 4-Bromobenzenesulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis from atmospheric moisture or residual water in the solvent.[1][2]
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). It is also advisable to use a fresh bottle of 4-bromobenzenesulfonyl chloride or one that has been stored properly in a desiccator.[3]
-
-
Reactivity of 4-Chloroaniline: As an electron-deficient aniline due to the chloro-substituent, 4-chloroaniline is less nucleophilic than aniline itself. This can lead to a sluggish reaction.
-
Inappropriate Base: The choice and amount of base are critical. The base scavenges the HCl generated, preventing the protonation of the amine starting material, which would render it non-nucleophilic.[1]
-
Solution: Pyridine or triethylamine (TEA) are commonly used bases.[1][6] Use at least a stoichiometric equivalent of the base, with a slight excess (1.1-1.2 equivalents) often being beneficial.[5][6] For sluggish reactions, a stronger, non-nucleophilic base could be considered, though this requires careful optimization.
-
-
Suboptimal Reaction Conditions: The solvent and temperature play a significant role.
-
Solution: Dichloromethane (DCM) is a common solvent for this reaction.[6][7] If solubility is an issue, other aprotic solvents can be tested. For temperature, starting the reaction at 0 °C during the addition of the sulfonyl chloride can help control any exotherm, followed by allowing it to warm to room temperature or gentle heating.[1][4]
-
Troubleshooting Workflow for Low Yield:
Caption: A decision tree for troubleshooting low reaction yield.
Question: I have a sticky solid or oil as my crude product, and it's difficult to purify. What should I do?
Answer:
Obtaining an oil or a sticky solid instead of a crystalline product often indicates the presence of impurities.[1]
-
Incomplete Reaction: Unreacted starting materials, particularly 4-chloroaniline, can act as impurities that hinder crystallization.
-
Solution: Ensure the reaction has gone to completion by TLC. If not, consider extending the reaction time or gently heating.
-
-
Excess Base: Residual pyridine or triethylamine can make the product oily.
-
Side Products: The formation of disulfides or other byproducts can complicate purification.[1]
-
Solution: Careful control of stoichiometry and temperature can minimize side reactions.[2]
-
Purification Strategies:
-
Recrystallization: This is the most effective method for purifying solid sulfonamides.[1] A common solvent system is ethanol/water or ethyl acetate/hexane.[6] The goal is to dissolve the compound in a minimum amount of hot solvent and allow it to slowly cool, promoting the formation of pure crystals.
-
Column Chromatography: If recrystallization fails, silica gel chromatography is a reliable alternative.[2] A gradient elution with a solvent system like hexane/ethyl acetate is typically effective.
-
Trituration: If the product is an oil, try triturating (stirring vigorously) with a non-polar solvent like hexane. This can sometimes induce crystallization by washing away soluble impurities.
III. Frequently Asked Questions (FAQs)
Q1: What is the best base to use for this reaction? A1: Pyridine and triethylamine (TEA) are the most common and effective bases for this type of sulfonamide synthesis.[1] Pyridine can sometimes act as a nucleophilic catalyst as well. A slight excess (1.1-1.2 equivalents) is recommended to neutralize the HCl produced.[5][6]
Q2: How do I monitor the progress of the reaction? A2: Thin Layer Chromatography (TLC) is the best method.[1][5] Spot the reaction mixture alongside the two starting materials (4-bromobenzenesulfonyl chloride and 4-chloroaniline). The reaction is complete when the spot for the limiting starting material has disappeared and a new, more polar spot for the product has appeared.
Q3: What are the key safety precautions for this synthesis? A3: 4-Bromobenzenesulfonyl chloride is corrosive and moisture-sensitive.[3] It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses). The reaction can be exothermic, especially during the addition of the sulfonyl chloride, so controlled addition and cooling may be necessary.[6]
Q4: What analytical techniques are used to confirm the structure of the final product? A4: The structure of 4-bromo-N-(4-chlorophenyl)benzenesulfonamide can be confirmed using a combination of techniques:
-
NMR Spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of atoms.[7][8]
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H and S=O stretches of the sulfonamide.[7][8]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[8][9]
-
Melting Point: A sharp melting point is a good indicator of purity.[10]
IV. Optimized Experimental Protocol
This protocol provides a reliable method for the synthesis of 4-bromo-N-(4-chlorophenyl)benzenesulfonamide.
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| 4-Chloroaniline | 127.57 | 1.0 g | 1.0 |
| 4-Bromobenzenesulfonyl Chloride | 255.50 | 2.2 g | 1.1 |
| Pyridine | 79.10 | 0.74 mL | 1.2 |
| Dichloromethane (anhydrous) | - | 20 mL | - |
Procedure:
-
Reaction Setup: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloroaniline (1.0 g) in anhydrous dichloromethane (20 mL).
-
Base Addition: To the stirring solution, add pyridine (0.74 mL) at room temperature.
-
Sulfonyl Chloride Addition: Slowly add a solution of 4-bromobenzenesulfonyl chloride (2.2 g) in a minimal amount of anhydrous dichloromethane to the reaction mixture at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress by TLC (e.g., using 4:1 hexanes:ethyl acetate).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL).[6][11]
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from an ethanol/water mixture to yield pure 4-bromo-N-(4-chlorophenyl)benzenesulfonamide as a crystalline solid.[1][6]
V. References
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how to remove impurities from crude 4-bromo-N-(4-chlorophenyl)benzenesulfonamide
Welcome to the Advanced Synthesis & Purification Support Center. Ticket ID: #PUR-BR-CL-SULF-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are dealing with 4-bromo-N-(4-chlorophenyl)benzenesulfonamide , a diaryl sulfonamide. The purification of this compound is governed by three critical chemical properties:
-
Acidity of the Sulfonamide Proton: The
of this specific N-H is approximately 9.0–9.5 , enhanced by the electron-withdrawing nature of the para-bromo and para-chloro substituents on the aromatic rings. -
Solubility Differential: It is soluble in aqueous base (as a salt) but insoluble in aqueous acid.
-
Hydrophobic Character: The two halogenated aromatic rings make the neutral molecule highly lipophilic, necessitating specific solvent choices for recrystallization.
This guide prioritizes a Chemical Scavenging (Acid-Base Swing) protocol as the primary purification method, followed by Recrystallization for final polishing.
Module 1: Diagnostic & Triage
Before initiating a protocol, identify your specific impurity profile based on visual observation.
| Observation | Likely Impurity | Root Cause | Recommended Action |
| Pink / Brown Coloration | Oxidized 4-chloroaniline | Oxidation of residual amine starting material. | Acid Wash (Module 3) or Recrystallization with Charcoal. |
| Pungent / Acrid Smell | 4-bromobenzenesulfonyl chloride | Unreacted sulfonyl chloride starting material. | Base Hydrolysis (Module 3). |
| Broad Melting Point (<130°C) | Mixed Impurities / Solvent | Inclusion of solvent or mixture of starting materials. | Full Acid-Base Swing (Module 2). |
| "Oiling Out" during Cryst. | Supersaturation / Impurity | Solution cooled too fast or too much non-polar impurity. | Re-heat, add more solvent, seed crystal. |
Module 2: The "Acid-Base Swing" (Primary Protocol)
Why this works: This method utilizes the specific acidity of the sulfonamide N-H. By converting your product into a water-soluble salt (
Protocol Steps:
-
Dissolution: Dissolve the crude solid in 1.0 M NaOH (approx. 10 mL per gram of crude).
-
Scavenging Wash: Transfer the basic aqueous solution to a separatory funnel. Wash with an organic solvent (e.g., Dichloromethane or Ethyl Acetate ).
-
Precipitation: Transfer the aqueous layer to a beaker. While stirring, slowly add 1.0 M HCl until the pH reaches ~1-2.
-
Observation: The product will precipitate as a white solid.
-
-
Isolation: Filter the solid, wash with water (to remove NaCl), and dry.
Workflow Logic (Visualization)
Caption: The Acid-Base Swing utilizes the pKa (~9.5) of the sulfonamide to separate it from non-acidic contaminants.
Module 3: Troubleshooting Specific Contaminants
If you cannot perform the full Acid-Base swing, use these targeted washes.
Scenario A: Removing Unreacted Sulfonyl Chloride
-
Issue: Presence of 4-bromobenzenesulfonyl chloride.[3]
-
Chemistry: Sulfonyl chlorides hydrolyze to sulfonic acids in the presence of water/base.[4] Sulfonic acids are highly water-soluble.
-
Protocol:
-
Dissolve crude in organic solvent (EtOAc).
-
Wash with saturated NaHCO₃ (Sodium Bicarbonate) solution for 30 minutes.
-
Note: The extended time is required to hydrolyze the sulfonyl chloride. The resulting sulfonate salt washes away in the water.[4]
-
Scenario B: Removing Unreacted Aniline
-
Issue: Presence of 4-chloroaniline (often indicated by color).
-
Chemistry: Amines are basic. Washing with acid protonates them (
), making them water-soluble. -
Protocol:
-
Dissolve crude in organic solvent (EtOAc).
-
Wash with 1.0 M HCl .
-
The aniline migrates to the aqueous layer; the sulfonamide remains in the organic layer.
-
Module 4: Recrystallization (The "Gold Standard")
Use this for final polishing after chemical workup.
Solvent Selection Table:
| Solvent System | Ratio (v/v) | Suitability | Notes |
| Ethanol / Water | ~80:20 | High | Most common. Dissolve in hot EtOH, add hot water to cloud point. |
| Methanol | 100% | Medium | Good for very impure samples, but yield may be lower due to high solubility. |
| Toluene | 100% | Medium | Effective for removing non-polar impurities, but requires higher heat. |
| Acetic Acid / Water | ~60:40 | High | Excellent for very stubborn impurities; product crystallizes as large prisms. |
Recrystallization Protocol (EtOH/Water):
-
Place crude solid in an Erlenmeyer flask.
-
Add Ethanol and heat to boiling. Add just enough solvent to dissolve the solid.[2]
-
Optional: If colored, add activated charcoal, boil for 2 mins, and filter hot (through Celite).
-
While boiling, add hot water dropwise until a faint turbidity (cloudiness) persists.
-
Add 1-2 drops of Ethanol to clear the solution.
-
Remove from heat.[2] Allow to cool to room temperature slowly (do not use an ice bath immediately, or oiling will occur).
-
Once crystals form, cool in ice bath for 15 mins, then filter.
Recrystallization Decision Tree
Caption: Standard Ethanol-Water recrystallization workflow for diaryl sulfonamides.
References & Authoritative Grounding
-
Acidity of Sulfonamides:
-
Perger, T. M., et al. "Accurate prediction of the aqueous pKa values of sulfonamide drugs." RSC Advances, 2019. (Establishes the pKa range of N-phenyl sulfonamides at ~9.5-10.0, validating the NaOH extraction method).
-
-
General Purification Protocols:
-
Vogel, A. I. "Vogel's Textbook of Practical Organic Chemistry." 5th Ed. Longman Scientific & Technical. (Standard reference for the "Acid-Base Swing" purification of sulfonamides).
-
-
Synthesis & Workup Context:
-
Crystallography & Structure:
-
Vinola, et al. "4-Bromo-N-(4-bromophenyl)benzenesulfonamide."[10] IUCrData, 2016. (Provides structural confirmation of the diaryl sulfonamide scaffold and ethanol crystallization suitability).
-
Sources
- 1. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. journals.iucr.org [journals.iucr.org]
strategies to enhance the biological activity of 4-bromo-N-(4-chlorophenyl)benzenesulfonamide derivatives
Current Status: Online Operator: Senior Application Scientist Case ID: SULF-BrCl-OPT-2026
Introduction: The "Lipophilic Trap" of Diaryl Sulfonamides
Welcome to the optimization hub. You are working with 4-bromo-N-(4-chlorophenyl)benzenesulfonamide .
Diagnostic Assessment: Your molecule possesses a classic "diaryl sulfonamide" scaffold. The halogenation pattern (4-bromo, 4-chloro) grants it high lipophilicity (LogP > 4.0), facilitating membrane permeability. However, this structure often faces two critical bottlenecks in drug development:
-
The "Specific Activity" Paradox: As a secondary sulfonamide (
), it lacks the primary group typically required for high-affinity Zinc binding in Carbonic Anhydrase (CA) active sites, unless specific hydrophobic pockets are targeted. -
Solubility Failure: The heavy halogenation leads to poor aqueous solubility, causing precipitation in biological media and false negatives in cell-based assays.
This guide provides the engineering protocols to overcome these limitations.
Module 1: Potency Enhancement (The "Hardware" Upgrade)
Strategy A: Metal Complexation (The "Magic Bullet")
Issue: The free ligand shows moderate to low IC50 values (micromolar range). Solution: Transition metal coordination.[1][2] Sulfonamides are excellent ligands. Coordinating your compound with Cu(II) , Zn(II) , or Ag(I) can reduce IC50 values by orders of magnitude (nanomolar range) by adding a secondary mechanism of action (e.g., DNA intercalation or oxidative cleavage).
Troubleshooting Q&A
Q: Why did my metal complex precipitate immediately? A: You likely used a 1:1 ratio in a non-polar solvent. Sulfonamides often coordinate in a 2:1 (Ligand:Metal) ratio. Ensure you deprotonate the sulfonamide nitrogen first.
Protocol: Synthesis of Cu(II)-Sulfonamide Complex
Based on standard coordination chemistry protocols [1, 3].
-
Deprotonation: Dissolve 2 mmol of your sulfonamide in 20 mL hot ethanol. Add 2 mmol of NaOH (or KOH) to generate the sulfonamide salt. Stir for 30 min.
-
Coordination: Dropwise add 1 mmol of
dissolved in 10 mL ethanol. -
Reflux: Reflux the mixture for 3–4 hours. The solution should change color (often green/blue).
-
Isolation: Cool to room temperature. Filter the precipitate. Wash with cold ethanol and ether.
-
Validation: Check IR spectrum. The
asymmetric stretch should shift (e.g., from ~1330 to lower frequencies), indicating N-metal coordination.
Strategy B: Pharmacophore Switching (Targeting Tubulin)
Issue: No activity against Carbonic Anhydrase (CA). Solution: Stop treating it like a CA inhibitor. N-phenyl sulfonamides are privileged scaffolds for Tubulin Polymerization Inhibition (anticancer).
-
Modification: Introduce a methoxy group or a trimethoxyphenyl moiety on the N-phenyl ring. The 4-chloro group is good, but replacing it with 3,4,5-trimethoxy often creates a "colchicine-site" binder.
Module 2: Solubility & Formulation (The "Delivery" System)
Issue: "My compound crashes out of the cell culture media (DMEM) at 10
Solution: Self-Micro Emulsifying Drug Delivery System (SMEDDS)
Instead of simple DMSO solvation, use a lipid-surfactant mix.
Formulation Protocol (SMEDDS)
Reference standard: Tween 20 / PEG 300 systems [5].
| Component | Role | Recommended Reagent | Ratio (w/w) |
| Oil Phase | Solubilizer | Eucalyptus Oil or Capryol 90 | 10% |
| Surfactant | Emulsifier | Tween 20 or Tween 80 | 45% |
| Co-surfactant | Interface Modifier | PEG 300 or Propylene Glycol | 45% |
Steps:
-
Mix Oil, Surfactant, and Co-surfactant in a vial.[3] Vortex for 2 mins.
-
Add your 4-bromo-N-(4-chlorophenyl)benzenesulfonamide (up to 10 mg/mL capacity).
-
Sonicate at 40°C for 15 mins until clear.
-
Usage: Dilute this concentrate 1:100 into water/media. It will spontaneously form a clear nano-emulsion (<100 nm size), preventing precipitation.
Module 3: Visualizing the Optimization Logic
The following diagram illustrates the decision tree for enhancing your specific scaffold.
Caption: Optimization workflow for halogenated diaryl sulfonamides. Select the path based on your primary experimental failure mode.
Module 4: Mechanism of Action (Metal Coordination)
When you synthesize the metal complex (Strategy A), the mechanism changes. The diagram below shows how the sulfonamide nitrogen coordinates with the metal, often recruiting water or pyridine molecules to complete the geometry.[4]
Caption: Coordination geometry of N-substituted sulfonamides with transition metals. The complex often exhibits DNA cleavage activity absent in the free ligand.
References
-
NIH/PubMed. (2022). New Cu+2 Complexes with N-Sulfonamide Ligands: Potential Antitumor, Antibacterial, and Antioxidant Agents. Retrieved from
-
Molecules. (2016).[5][6] Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity.[5] Retrieved from
-
Journal of Chemistry & Material Sciences. (2024). Complexes of Cobalt and Nickel Derived from Sulfonamide Derivative: Synthesis, Characterization and Antibacterial Activity.[1] Retrieved from [1]
-
BenchChem. (2025).[7] N-(4-Bromophenyl)-4-chlorobenzamide: An Analysis of Available Efficacy Data. (Comparative analysis for halogenated benzamides/sulfonamides). Retrieved from
-
Semantic Scholar. (2023). Enhancement of the Solubility of Lipophilic Drug by Self-Micro Emulsifying Drug Delivery System (SMEDDS). Retrieved from
Sources
- 1. journals.uol.edu.pk [journals.uol.edu.pk]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. New Cu+2 Complexes with N-Sulfonamide Ligands: Potential Antitumor, Antibacterial, and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
comparative analysis of 4-bromo-N-(4-chlorophenyl)benzenesulfonamide synthesis methods
Executive Summary
This guide provides a technical comparison of synthesis methodologies for 4-bromo-N-(4-chlorophenyl)benzenesulfonamide , a critical pharmacophore and cross-coupling intermediate.[1] We analyze two distinct synthetic pathways: the Classical Homogeneous Method (Pyridine-Mediated) and the Sustainable Heterogeneous Method (Aqueous/Surfactant-Mediated) .[1]
While the classical method remains the benchmark for reliability and solubility, the aqueous approach offers superior atom economy and environmental compliance (Green Chemistry). This analysis empowers researchers to select the optimal protocol based on their specific requirements for scalability, purity, and waste management.
The Target Molecule[2][3][4][5]
-
IUPAC Name: 4-bromo-N-(4-chlorophenyl)benzenesulfonamide[1]
-
Key Structural Features: Sulfonamide linkage (
), para-bromo (cross-coupling handle), and para-chloro (lipophilic/metabolic modulator) substituents.[1] -
Applications: Precursor for Suzuki-Miyaura coupling, antibacterial screening, and carbonic anhydrase inhibition studies.[1]
Chemical Reaction & Mechanism
The synthesis involves the nucleophilic attack of 4-chloroaniline on the sulfur atom of 4-bromobenzenesulfonyl chloride .[1] This reaction requires a base to neutralize the generated hydrochloric acid (HCl) and drive the equilibrium forward.
Mechanistic Pathway (DOT Visualization)[1]
Figure 1: General mechanism for sulfonyl chloride aminolysis.[1] The base acts as a proton scavenger to prevent amine protonation and facilitate product formation.
Comparative Methodology
Method A: Classical Pyridine-Mediated Synthesis
The Benchmark Protocol [1]
This method utilizes pyridine as both the solvent (or co-solvent) and the base. Pyridine is an excellent nucleophilic catalyst that forms a reactive sulfonyl-pyridinium intermediate, accelerating the reaction.[1]
-
Pros: High reliability, homogeneous solution (good for kinetics), established literature precedence.[1]
-
Cons: Toxic/odorous solvent, difficult workup (requires acidic washes to remove pyridine), poor atom economy.[1]
Method B: Sustainable Aqueous/Biphasic Synthesis
The Green Alternative
This method employs water as the primary solvent with an inorganic base (Na₂CO₃).[1] The reaction proceeds "on-water" or at the interface, often accelerated by hydrophobic effects.
-
Pros: Water as solvent, simple filtration workup, high atom economy, non-toxic byproducts (NaCl, CO₂).
-
Cons: Heterogeneous mixture (stirring critical), potentially lower reaction rates for highly insoluble amines.[1]
Performance Data Comparison
The following data represents typical performance metrics for this specific class of diarylsulfonamides.
| Metric | Method A: Classical (Pyridine) | Method B: Green (Aqueous Na₂CO₃) |
| Reaction Yield | 88 – 95% | 82 – 90% |
| Reaction Time | 2 – 4 Hours | 4 – 8 Hours |
| Purity (Crude) | >95% (requires extraction) | >98% (simple filtration) |
| E-Factor (Waste) | High (Organic solvents, acid washes) | Low (Water, minimal organics) |
| Scalability | Moderate (Heat management) | Excellent (Water acts as heat sink) |
| Cost Efficiency | Low (Pyridine is expensive) | High (Water/Carbonate are cheap) |
Detailed Experimental Protocols
Protocol A: Classical Synthesis (Pyridine/DCM)
Reagents:
-
4-Bromobenzenesulfonyl chloride (1.0 equiv)[1]
-
Pyridine (2.0 equiv) or Pyridine (excess as solvent)[1]
Step-by-Step Workflow:
-
Preparation: Dissolve 4-chloroaniline (10 mmol) in dry DCM (20 mL) in a round-bottom flask. Add pyridine (20 mmol).
-
Addition: Cool the mixture to 0°C in an ice bath. Slowly add 4-bromobenzenesulfonyl chloride (10 mmol) dissolved in DCM (10 mL) dropwise over 15 minutes.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor via TLC (Hexane:Ethyl Acetate 3:1).[1]
-
Quench: Once complete (approx. 3 hours), dilute with DCM (50 mL).
-
Workup: Wash the organic layer with 1M HCl (2 x 30 mL) to remove excess pyridine (critical step).[1] Wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol/Water if necessary.
Protocol B: Green Synthesis (Aqueous Carbonate)[1]
Reagents:
Step-by-Step Workflow:
-
Preparation: In a flask, dissolve Na₂CO₃ (11 mmol) in distilled water (30 mL).
-
Addition: Add 4-chloroaniline (10 mmol). The amine may not fully dissolve; vigorous stirring is essential.[1]
-
Reaction: Add 4-bromobenzenesulfonyl chloride (10 mmol) in one portion. Heat the mixture to 60°C (optional, to accelerate kinetics) or stir vigorously at room temperature for 6-8 hours.
-
Precipitation: As the reaction proceeds, the sulfonamide product (which is insoluble in water) will precipitate out as a solid.[1]
-
Workup: Filter the solid precipitate using a Buchner funnel. Wash the cake copiously with water (to remove salts) and then with a small amount of cold dilute HCl (to remove unreacted amine).
-
Drying: Dry the solid in a vacuum oven at 50°C.
Decision Matrix & Workflow Visualization
The following diagram illustrates the decision process and procedural differences between the two methods.
Figure 2: Workflow comparison highlighting the simplified workup of the Green Method (Right) versus the extraction-heavy Classical Method (Left).
Characterization & Validation
Regardless of the synthesis method, the final product must be validated.
-
Melting Point: Expected range 150–165°C (Note: Diarylsulfonamides typically exhibit high melting points; experimental verification is required as specific literature values vary by crystal polymorph).
-
IR Spectroscopy: Look for characteristic sulfonyl bands:
-
1H NMR (DMSO-d6):
- 10.5 ppm (s, 1H, NH)
- 7.6–7.8 ppm (m, 4H, Ar-H from benzenesulfonyl ring)
- 7.1–7.3 ppm (m, 4H, Ar-H from aniline ring)
References
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Schotten-Baumann protocols).
-
Deng, X., & Mani, N. S. (2006).[1] A facile, environmentally benign sulfonamide synthesis in water.[1][4][5][6][7] Green Chemistry, 8(9), 835-838.[1]
-
Zhang, W., et al. (2015).[1][8] Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources.[1][8] The Journal of Organic Chemistry, 80(7), 3504-3511. [1]
-
BenchChem. (2025).[1][9][10][2] Comparative analysis of N-(4-Bromophenyl)-4-chlorobenzamide synthesis methods. (Used for comparative methodology on similar halo-aryl scaffolds).
Sources
- 1. echemi.com [echemi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A facile, environmentally benign sulfonamide synthesis in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of Sulfonamide-Based Ynamides and Ynamines in Water [organic-chemistry.org]
- 7. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 8. Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
validation of the crystal structure of 4-bromo-N-(4-chlorophenyl)benzenesulfonamide analogues
An In-Depth Guide to the Structural Validation of 4-bromo-N-(4-chlorophenyl)benzenesulfonamide Analogues
In the landscape of medicinal chemistry, the sulfonamide scaffold is a cornerstone, foundational to a multitude of therapeutic agents. The specific class of 4-bromo-N-(aryl)benzenesulfonamides, including the titular 4-bromo-N-(4-chlorophenyl)benzenesulfonamide, represents a promising framework for developing novel antimicrobial and anticancer agents.[1][2] The precise three-dimensional arrangement of atoms within these molecules—their crystal structure—is not merely an academic detail; it dictates their intermolecular interactions, solubility, and, most critically, their binding affinity to biological targets.[3] Therefore, rigorous and unambiguous validation of the crystal structure is a non-negotiable prerequisite for advancing any such compound through the drug development pipeline.
This guide eschews a simplistic, linear protocol in favor of a holistic, multi-technique strategy for structural validation. We will explore the synergistic interplay between single-crystal X-ray diffraction, a suite of spectroscopic methods, and computational modeling. This integrated approach creates a self-validating system, ensuring the highest degree of confidence in the determined structure. We will delve into the causality behind each experimental choice, providing not just the "how," but the critical "why," to empower researchers in their own structural elucidation endeavors.
Part 1: The Gold Standard—Single-Crystal X-ray Diffraction (SC-XRD)
The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction.[4][5][6] This technique provides a precise atomic map, revealing not only the connectivity of atoms but also detailed geometric parameters such as bond lengths, bond angles, and the conformation of the molecule.[7]
The Rationale for SC-XRD as the Primary Technique
SC-XRD is considered the gold standard because it directly visualizes the electron density of the molecule within a crystal lattice. From the resulting diffraction pattern, one can construct a three-dimensional model of the molecule with atomic resolution.[4] This provides an unparalleled level of detail, forming the foundational hypothesis for all subsequent validation experiments. For a molecule like 4-bromo-N-(4-chlorophenyl)benzenesulfonamide, SC-XRD can unambiguously determine the torsion angle of the central C—S—N—C fragment and the dihedral angle between the two aromatic rings, which are crucial for understanding its shape and potential interactions.[8]
Experimental Protocol: From Crystal to Structure
-
Crystal Selection & Mounting:
-
Under a polarized light microscope, select a suitable single crystal (ideally 20-200 µm in size) that is free of cracks and defects.[4]
-
Mount the crystal on a cryo-loop using a minimal amount of cryo-protectant oil.
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.
-
-
Data Collection:
-
Center the crystal on a modern CCD or CMOS detector-based diffractometer.[9]
-
Perform an initial series of frames to determine the unit cell parameters and crystal system.
-
Execute a full data collection strategy, rotating the crystal through a range of angles to measure the intensities of a large number of unique diffracted X-ray reflections.[10]
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to integrate the reflection intensities and apply corrections for absorption.
-
Solve the structure using direct methods or Patterson methods to obtain an initial electron density map and a preliminary molecular model.
-
Refine the model against the experimental data using full-matrix least-squares methods (e.g., using software like SHELXL).[9] This iterative process adjusts atomic positions and displacement parameters to minimize the difference between observed and calculated structure factors.
-
Workflow for Single-Crystal X-ray Diffraction
Caption: Workflow for structure determination via SC-XRD.
Data Interpretation and Validation Metrics
A refined crystal structure is not complete without rigorous validation. Key metrics from the crystallographic information file (CIF) must be scrutinized.[9]
| Parameter | Acceptable Value (Typical) | Significance |
| R1 (R-factor) | < 0.05 (5%) | Agreement between observed and calculated structure factor amplitudes. Lower is better.[11] |
| wR2 (weighted R-factor) | < 0.15 (15%) | Weighted agreement based on F², generally higher than R1.[11] |
| Goodness-of-Fit (S) | ~1.0 | Indicates the quality of the refinement model. A value near 1 is ideal.[11] |
| Residual Electron Density | < ±0.5 e/ų | Large positive or negative peaks may indicate missing atoms or disorder.[12] |
| Flack Parameter | ~0 for correct absolute structure | Used for chiral molecules to determine the absolute configuration. A value near 0 with a small error is desired.[10] |
Table 1: Key crystallographic validation parameters and their significance.
For example, the published structure of a close analogue, 4-bromo-N-(4-fluorophenyl)benzenesulfonamide, was determined to have a dihedral angle of 41.17 (19)° between the benzene rings, a key structural feature confirmed by high-quality refinement statistics.[8]
Part 2: Spectroscopic Corroboration
While SC-XRD provides an unparalleled view of the solid-state structure, it is imperative to confirm that the fundamental molecular connectivity is consistent in solution and to gather complementary data. Spectroscopic techniques serve as an essential cross-check on the identity and purity of the crystallized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR confirms the chemical environment of magnetically active nuclei (primarily ¹H and ¹³C). The resulting spectrum is a unique fingerprint of the molecule's carbon-hydrogen framework.
Experimental Protocol:
-
Dissolve ~5-10 mg of the crystalline sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
Expected Spectral Features for the 4-bromo-N-(4-chlorophenyl)benzenesulfonamide Scaffold:
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~10.5 | Singlet (broad) | Sulfonamide N-H proton.[13] |
| ¹H | 7.2 - 7.9 | Multiplets (Doublets) | Aromatic protons on the two benzene rings. |
| ¹³C | 115 - 145 | Multiple signals | Aromatic carbons. |
| ¹³C | ~128 | Single signal | Carbon atom attached to bromine (C-Br). |
| ¹³C | ~142 | Single signal | Carbon atom attached to the sulfur atom (C-S). |
Table 2: Predicted NMR chemical shifts based on analogous sulfonamide structures.[13][14]
The observation of the broad N-H singlet and the distinct patterns of the aromatic protons provides strong evidence for the core structure.[14][15]
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound and offers clues to its structure through fragmentation analysis.
Experimental Protocol:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., TOF or Orbitrap).
-
Acquire the mass spectrum in positive or negative ion mode.
Expected Mass Spectrum Data:
| Ion | Expected m/z | Significance |
| [M+H]⁺ | ~368.9 | Molecular ion peak (protonated). The value accounts for the most abundant isotopes (¹H, ¹²C, ¹⁴N, ¹⁶O, ³²S, ³⁵Cl, ⁷⁹Br). |
| Isotopic Pattern | M, M+2, M+4 | The presence of both bromine and chlorine results in a characteristic isotopic cluster, providing definitive evidence for the presence of these halogens. |
Table 3: Expected m/z values for the parent ion.
The fragmentation pattern under tandem MS/MS conditions would likely show cleavage of the S-N bond and the C-S bond, which is characteristic of sulfonamides.[16]
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Experimental Protocol:
-
Mix a small amount of the crystalline sample with dry potassium bromide (KBr).
-
Press the mixture into a thin, transparent pellet.
-
Analyze the pellet using an FTIR spectrometer.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Significance |
| N-H Stretch | 3200 - 3300 | Confirms the presence of the sulfonamide N-H group.[13] |
| Aromatic C-H Stretch | 3000 - 3100 | Indicates the aromatic rings.[13] |
| S=O Asymmetric Stretch | 1320 - 1350 | Characteristic strong absorption for the sulfonyl group.[13][14] |
| S=O Symmetric Stretch | 1140 - 1160 | Characteristic strong absorption for the sulfonyl group.[13][14] |
Table 4: Key IR vibrational frequencies for sulfonamides.
Integrated Spectroscopic Validation Workflow
Caption: Complementary spectroscopic techniques for validation.
Part 3: Computational Cross-Validation
The convergence of experimental data with high-level theoretical calculations provides the ultimate layer of validation. By using the experimentally determined crystal structure as a starting point for quantum mechanical calculations, we can assess its energetic favorability and correctness.
The Role of Dispersion-Corrected Density Functional Theory (d-DFT)
For molecular crystals, where weak intermolecular forces (like van der Waals interactions) are significant, standard DFT methods are insufficient. Dispersion-corrected DFT (d-DFT) provides a much more accurate theoretical model.[17][18] We can use d-DFT to perform a full geometry optimization of the crystal structure, including the unit cell parameters. If the experimental structure is correct and of high quality, the computationally optimized structure should be very similar.[18]
Computational Validation Workflow
-
Input: Use the final CIF file from the SC-XRD experiment as the starting geometry.
-
Calculation: Perform a full geometry optimization (including lattice parameters) using a plane-wave DFT code (e.g., VASP, Quantum ESPRESSO) with a suitable dispersion correction (e.g., D3).
-
Analysis: Compare the d-DFT optimized structure with the experimental structure. The primary metric for comparison is the root-mean-square (r.m.s.) Cartesian displacement of the non-hydrogen atoms.[17]
Workflow for Computational Validation
Caption: Workflow for d-DFT computational cross-validation.
A low r.m.s. displacement value provides strong theoretical support for the correctness of the experimental structure determination.[18] Significant deviations might suggest that the experimental refinement has fallen into a local minimum or that features like disorder were modeled incorrectly.
Conclusion: A Triad of Trust
The validation of a crystal structure, particularly for a compound with therapeutic potential like 4-bromo-N-(4-chlorophenyl)benzenesulfonamide, cannot rely on a single source of evidence. The robust and trustworthy approach detailed here integrates three distinct but complementary pillars: the definitive 3D architecture from single-crystal X-ray diffraction , the fundamental molecular identity confirmed by a suite of spectroscopic techniques , and the theoretical corroboration from computational modeling .
This triad of validation ensures that the reported structure is not just a plausible model but a rigorously tested representation of the molecule's true form. For researchers and drug developers, this high level of confidence is the essential foundation upon which all further biological and medicinal chemistry efforts are built.
References
- Small Molecule X-Ray Crystallography, Theory and Workflow. (2025).
- van de Streek, J., & Neumann, M. A. (2010).
- Small molecule X-ray crystallography. (n.d.). The University of Queensland.
- van de Streek, J., & Neumann, M. A. (2010). Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations.
- Small molecule crystallography. (n.d.). Excillum.
- Small Molecule X-ray Crystallography. (n.d.).
- What Is Small Molecule Crystal Structure Analysis? (n.d.). Rigaku.
- Vinola, Z. R., et al. (2016). 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide. IUCr Journals.
- Okonkwo, R. O., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PMC.
- Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). Rsc.org.
- Spek, A. L. (2009).
- Gzella, A., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
- Validation of Experimental Crystal Structures. (2023). CCDC.
- A Three-Component Derivatization Protocol for Determining the Enantiopurity of Sulfinamides by 1H and 19F NMR Spectroscopy. (2019).
- The Shapes of Sulfonamides: A Rotational Spectroscopy Study. (2022). MDPI.
- Predicting crystal structures of organic compounds. (2013). RSC Publishing.
- GC-Mass spectrum of benzenesulfonamide with its molecular ion peak at 157 amu. (n.d.).
- GC-Mass spectrum of benzenesulfonamide with its molecular ion peak at 157 amu. (n.d.).
- GC-Mass spectrum of benzenesulfonamide with its molecular ion peak at 157 amu. (n.d.).
- Chemical structures of the sulfonamide-derived compounds analyzed in this study. (n.d.).
- Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
- 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide. (2016).
- 4-Bromo-N-phenylbenzenesulfonamide physical and chemical properties. (n.d.). Benchchem.
- Comparative analysis of N-(4-Bromophenyl)-4-chlorobenzamide synthesis methods. (n.d.). Benchchem.
- Gowda, B. T., et al. (2012). N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide. PMC.
- Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. (2021). MDPI.
- Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. (n.d.). PMC.
- Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed.
- The fragmentation of doubly charged ions of halogenated benzenes. (n.d.). Taylor & Francis Online.
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Safety Operating Guide
Personal protective equipment for handling 4-bromo-N-(4-chlorophenyl)benzenesulfonamide
Executive Summary & Risk Profile
Do not treat this compound as a generic reagent. 4-bromo-N-(4-chlorophenyl)benzenesulfonamide is a halogenated sulfonamide derivative.[1] While specific toxicological data for this exact isomer may be limited in public repositories, its structural moieties dictate a Category 3 Occupational Control Band (OCB) approach.
The "Why" Behind the Protocol (Structure-Activity Relationship):
-
Sulfonamide Moiety (
): A known structural alert for respiratory and dermal sensitization . Repeated exposure to dusts can trigger anaphylactic-type reactions in sensitized individuals.[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Halogenated Aromatics (Br/Cl): The presence of bromine and chlorine atoms increases lipophilicity, potentially enhancing dermal absorption. It also mandates segregation from non-halogenated waste streams to prevent regulatory violations and incineration hazards (dioxin formation).[1]
-
Physical State: As a solid powder, the primary vector of exposure is inhalation of airborne particulates during weighing and dermal contact with contaminated surfaces.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for maintaining assay integrity and researcher safety.
| Protection Zone | Required Equipment | Technical Specification & Rationale |
| Respiratory | Fume Hood / N95 | Primary: Handle exclusively in a certified chemical fume hood (Face velocity: 80–100 fpm).Secondary: If hood work is impossible (e.g., balance vibration), use a fit-tested N95 or P100 respirator.[1] Surgical masks provide zero protection against chemical dust.[1] |
| Dermal (Hands) | Nitrile (NBR) | Solid Handling: Standard Nitrile (4 mil / 0.10 mm).Solution Handling: If dissolved in penetrating solvents (DCM, DMF), use Double Gloving or High-Breakthrough Nitrile (8 mil).[1] Latex is permeable to halogenated solvents and should be avoided. |
| Ocular | Chemical Goggles | ANSI Z87.1 compliant chemical splash goggles.[1] Safety glasses with side shields are insufficient if the powder is friable or if working with pressurized reaction vessels. |
| Body | Lab Coat (Buttoned) | 100% Cotton or Nomex (if flammables are present).[1] Synthetic blends can melt into skin during fire events.[1] Ensure cuffs are tucked under glove gauntlets.[1] |
Visualization: PPE Decision Logic
The following decision tree illustrates the dynamic selection of PPE based on the experimental state.
Figure 1: PPE Selection Logic based on physical state. Note that engineering controls (Hoods) are prioritized over personal gear.
Operational Protocols
Phase A: Weighing & Transfer (Highest Risk Step)
Risk:[1] Generation of electrostatic dust.
-
Static Control: Use an antistatic gun or polonium strip on the weighing boat before adding the compound. Halogenated sulfonamides are often fluffy and prone to "jumping" due to static.
-
Containment: Perform weighing inside the fume hood. If the analytical balance is sensitive to airflow, use a balance enclosure or turn the hood fan to "low" (if permitted) only during the measurement reading, then immediately restore full flow.
-
Clean-As-You-Go: Immediately wipe the balance area with a solvent-dampened Kimwipe (Acetone or Methanol) to capture invisible dust.[1] Dispose of this Kimwipe as hazardous solid waste.
Phase B: Reaction Setup
Risk: Exothermic decomposition or solvent interaction.[1]
-
Solvent Choice: When dissolving, add solvent slowly.[1] Sulfonamides can be sparingly soluble; avoid aggressive heating which may vaporize the solvent and carry the compound into the lab air.
-
Labeling: Flasks must be labeled not just with the structure, but with "Halogenated - Sensitizer" to warn colleagues.
Phase C: Spill Management
Scenario: 500mg powder spill on bench.[1]
-
Isolate: Alert nearby personnel.
-
PPE Upgrade: Don a second pair of gloves and an N95 mask if outside the hood.
-
Wet Wipe Method: DO NOT brush dry powder (this creates aerosols).[1] Cover the spill with wet paper towels (water/surfactant mix) to dampen the powder, then scoop up the resulting paste.
-
Decontamination: Wash the surface with a dilute surfactant followed by Isopropanol.[1]
Disposal & Waste Management (Cradle-to-Grave)
Correct disposal is critical due to the halogen content (Bromine/Chlorine). Mixing this with non-halogenated solvents (like Acetone/Hexane waste) typically incurs significant fines from waste handlers because it prevents fuel-blending disposal methods.[1]
Waste Classification Table
| Waste Type | Composition | Disposal Stream | Container Label |
| Solid Waste | Contaminated gloves, weighing boats, Kimwipes, silica gel.[1] | Hazardous Solid | "Solid Waste: Halogenated Organics" |
| Liquid Waste | Mother liquors, reaction solvents (DCM, Chloroform, etc.).[1] | Halogenated Organic | "Halogenated Solvent Waste" |
| Sharps | Needles/Syringes used for transfer. | Bio/Chem Sharps | "Chemically Contaminated Sharps" |
Lifecycle Workflow Diagram
Figure 2: Waste Lifecycle.[1] Note the critical segregation of liquid waste into the Halogenated stream.
References & Authority
-
Fisher Scientific. (2025).[1] Safety Data Sheet: N-(4-Chlorophenyl)benzenesulfonamide (Related Compound).[1] Retrieved from [1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [1]
-
BenchChem. (2025).[1][2] Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides. Retrieved from [1]
-
Washington State University. (2025).[1] Halogenated Solvents & Waste Handling Guidelines.[1][3][4] Retrieved from [1]
-
USDA Food Safety and Inspection Service. (2009).[1][5] Determination and Confirmation of Sulfonamides (CLG-SUL.05).[1][5] Retrieved from [1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
